molecular formula C9H15BN2O2S B6342452 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 2096332-87-3

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6342452
CAS No.: 2096332-87-3
M. Wt: 226.11 g/mol
InChI Key: QDLKZOBVTDVSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is a useful research compound. Its molecular formula is C9H15BN2O2S and its molecular weight is 226.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is 226.0947291 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKZOBVTDVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCC(CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stability & Handling of Thiazole-4 vs. Thiazole-5 Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiazole-4-boronic acid vs Thiazole-5-boronic acid stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Heteroatom Effect" in Cross-Coupling

For medicinal chemists, the thiazole ring is a privileged scaffold, yet introducing it via Suzuki-Miyaura coupling presents a distinct dichotomy in stability.

The Core Reality:

  • Thiazole-5-boronic acid is inherently unstable . It undergoes rapid protodeboronation (half-life

    
     seconds at pH 7, 70°C), making it nearly impossible to use as a free boronic acid. It behaves mechanistically like 2-pyridyl boronic acid.
    
  • Thiazole-4-boronic acid is comparatively stable . While less robust than phenylboronic acid, it does not suffer from the rapid, zwitterion-mediated fragmentation pathway that plagues the 5-isomer. However, it is still prone to degradation under harsh basic conditions and is best handled as a pinacol or MIDA ester.

Recommendation:

  • For C5-Functionalization: Do not attempt to isolate the free boronic acid. Use MIDA boronates or generate the pinacol ester in situ under anhydrous conditions.

  • For C4-Functionalization: Pinacol esters are generally sufficient, though MIDA boronates offer superior shelf-life and chromatographic stability.

Mechanistic Underpinnings: Why the Difference?

The disparity in stability between the C4 and C5 positions is rooted in the electronic environment created by the nitrogen (N3) and sulfur (S1) atoms, specifically how they stabilize the transition states leading to protodeboronation.

Thiazole-5-Boronic Acid: The "Zwitterionic Trap"

The 5-position of thiazole is electronically analogous to the 2-position of pyridine. The instability arises from a specific base-catalyzed fragmentation pathway involving a zwitterionic intermediate.

  • Boronate Formation: In the basic conditions of Suzuki coupling, the boronic acid forms a tetrahedral boronate anion

    
    .
    
  • Protonation: The ring nitrogen (N3) is basic. Protonation at N3 (or the ipso carbon) facilitates the cleavage of the C-B bond.

  • Fragmentation: The C5 position is highly susceptible to electrophilic attack (by

    
    ) because the resulting negative charge (or electron density) can be delocalized onto the electronegative nitrogen. This leads to rapid protodeboronation , yielding thiazole and boric acid.[1]
    
Thiazole-4-Boronic Acid: Kinetic Stability

The 4-position is adjacent to the nitrogen (alpha-position). However, unlike the 2-pyridyl or 5-thiazolyl systems, the 4-thiazolyl anion (formed transiently during deboronation) is not as effectively stabilized by the heteroatoms in the transition state required for the rapid zwitterionic pathway. Consequently, the rate of protodeboronation is orders of magnitude slower, resembling that of 3-pyridyl or phenyl boronic acids.[1]

Visualization of Stability Pathways

ThiazoleStability Start Thiazole Boronic Acid Pos5 5-Position (Thiazole-5-B(OH)2) Start->Pos5 Pos4 4-Position (Thiazole-4-B(OH)2) Start->Pos4 Condition Basic Suzuki Conditions (pH > 7, Heat) Pos5->Condition Pos4->Condition Mech5 Forms Zwitterionic Intermediate (N-protonated boronate) Condition->Mech5 5-Isomer Pathway Mech4 Standard Acid/Base Catalysis (No rapid fragmentation) Condition->Mech4 4-Isomer Pathway Result5 RAPID Protodeboronation (t1/2 ~ 50s) Mech5->Result5 Result4 Slow Decomposition (t1/2 > 24h) Mech4->Result4

Figure 1: Comparative degradation pathways. The 5-isomer enters a rapid decomposition cycle mediated by zwitterionic intermediates, while the 4-isomer resists this specific failure mode.

Stability Profile & Data Comparison

The following table summarizes the stability metrics derived from kinetic studies of heteroaryl boronic acids.

FeatureThiazole-5-Boronic AcidThiazole-4-Boronic Acid
Stability Class Critical Instability (Class I)Moderate Stability (Class II)
Half-life (

)
~25–50 seconds (pH 7, 70°C)> 24 hours (pH 7, 70°C)
Primary Failure Mode Zwitterionic FragmentationGeneral Hydrolysis / Oxidation
Effect of Lewis Acids Accelerates decomposition (e.g., Cu, Zn)Minimal effect
Recommended Surrogate MIDA Boronate (Mandatory)Pinacol Ester or MIDA
Chromatography Decomposes on SilicaStable on Silica (as Ester)

Critical Insight: The instability of the 5-isomer is so pronounced that Lewis acid additives (often used to promote coupling) can actually accelerate decomposition by coordinating to the nitrogen and mimicking the protonation step.

Practical Workflows: Selection & Synthesis

Decision Matrix: Selecting the Right Reagent

When planning a synthesis involving a thiazole core, use this decision tree to select the appropriate boron species.

DecisionTree Input Target Molecule: Thiazole-Aryl Coupling Position Coupling Position? Input->Position C5 C5-Position Position->C5 C4 C4-Position Position->C4 Action5 MUST USE: MIDA Boronate (Avoid Free Acid) C5->Action5 Alt5 Alternative: Lithiation/Trapping (In situ only) C5->Alt5 Action4 USE: Pinacol Ester (Standard Protocol) C4->Action4

Figure 2: Reagent selection guide. C5-functionalization requires specialized "slow-release" reagents like MIDA boronates to outcompete protodeboronation.

Protocol A: Cross-Coupling Thiazole-5-MIDA Boronate

Use this protocol for the unstable 5-isomer. The "Slow Release" strategy is essential.

Principle: The MIDA (N-methyliminodiacetic acid) ligand protects the boron atom from transmetallation and protodeboronation. Under the reaction conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable free acid low ("Slow Release").

Materials:

  • Thiazole-5-boronic acid MIDA ester (1.0 equiv)[2]

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) (SPhos is excellent for heteroaryls)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred, but aqueous is needed for hydrolysis.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent: Add the Dioxane/Water mixture. The water is crucial for hydrolyzing the MIDA group.

  • Degas: Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen promotes oxidative deboronation.

  • Reaction: Seal and heat to 60°C .

    • Note: 60°C is the "sweet spot" for MIDA hydrolysis. Higher temperatures (100°C) release the acid too fast, leading to decomposition. Lower temperatures may not hydrolyze the MIDA ester.

  • Monitoring: Monitor by LCMS. You should see the disappearance of the MIDA ester and the formation of the product, with minimal free boronic acid accumulation.

Protocol B: Cross-Coupling Thiazole-4-Pinacol Ester

Use this protocol for the more stable 4-isomer.

Principle: Thiazole-4-Bpin is stable enough for standard Suzuki conditions but should still be protected from excessive base/heat exposure.

Materials:

  • Thiazole-4-boronic acid pinacol ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2M aqueous) or Cs₂CO₃ (solid)

  • Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step:

  • Setup: Combine reactants and catalyst in a reaction vessel.

  • Solvent: Add solvent mixture (e.g., DME:H₂O 4:1).

  • Degas: Thoroughly degas.

  • Reaction: Heat to 80–90°C for 2–12 hours.

  • Workup: Standard extraction. The 4-isomer product is generally stable.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][4]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]

  • Knapp, D. M., et al. (2009). "MIDA Boronates are the First General Solution to the Problem of Unstable Boronic Acids." Journal of the American Chemical Society.[3][4]

  • Kellogg, B. A., et al. (2019). "Catalytic protodeboronation of pinacol boronic esters." Chemical Science.

  • Li, H., et al. (2013). "Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Organic Letters.

Sources

A Comprehensive Technical Guide to the Chemical Safety of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and safe handling practices for 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is synthesized from expert analysis of its constituent structural motifs: a substituted piperidine ring, a thiazole core, and a boronic acid functional group. All recommendations are based on the known hazards of these related chemical classes. Researchers must always consult the supplier-provided SDS for specific guidance and perform a thorough, site-specific risk assessment before handling this chemical.

Section 1: Executive Summary & Toxicological Profile

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure combines three key functional groups, each contributing to its overall chemical reactivity and toxicological profile. This guide provides an in-depth analysis of its anticipated safety considerations, drawing from established data on piperidines, thiazoles, and boronic acids.

The primary anticipated hazards include:

  • Acute Toxicity: Potential for significant toxicity if swallowed, inhaled, or absorbed through the skin, primarily driven by the substituted piperidine moiety.

  • Corrosivity/Irritation: Risk of severe skin, eye, and respiratory tract irritation or burns.

  • Chemical Instability: Boronic acids can be unstable, particularly in the presence of moisture or under certain oxidative conditions.

This guide is intended for researchers, chemists, and drug development professionals. It aims to establish a robust framework for safe handling, storage, and emergency preparedness in the absence of compound-specific literature.

Section 2: Hazard Analysis Based on Structural Analogues

The toxicological and safety profile of 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid can be logically inferred by examining its core components.

The Piperidine Moiety: A Driver of Systemic Toxicity

The piperidine scaffold is a common feature in many pharmaceuticals but is also associated with significant toxicity. Piperidine itself is classified as a toxic and corrosive substance.[1] Its derivatives can exhibit a wide range of biological effects, and alkaloids containing this ring are often toxic even at low doses.[2]

Key Toxicological Data for Piperidine:

Route of AdministrationAnimal ModelLD50 (Median Lethal Dose)Reference(s)
OralRat133 - 740 mg/kg[3][4]
DermalRat275 mg/kg[3]
Inhalation (4h)Rat4.8 mg/L (LC50)[3]

Table 1: Acute Toxicity Data for the Parent Piperidine Compound.

The presence of the 4-methylpiperidine group suggests that skin absorption may be a significant route of exposure, a known characteristic of piperidine.[4] Inhalation of vapors or aerosols could lead to severe respiratory tract irritation, and ingestion may be harmful or fatal.[1][5]

The Thiazole Core: Potential for Irritation and Sensitization

Thiazole and its derivatives are foundational in many biologically active molecules.[6][7] While often less acutely toxic than piperidines, they are not benign. Safety data for related compounds like 4-methylthiazole and thiazole itself indicate they are flammable liquids and can cause skin and serious eye irritation.[8][9]

Anticipated Hazards:

  • Flammability: The compound may be combustible, and its handling should avoid ignition sources.[10]

  • Irritation: Direct contact can cause irritation to the skin and eyes.[8][9] Inhalation of dust or aerosols may lead to respiratory irritation.

  • Sensitization: Some heterocyclic compounds can act as sensitizers, and the potential for an allergic skin reaction should be considered.[5]

The Boronic Acid Functional Group: Reactivity and Handling Challenges

Boronic acids are versatile reagents in organic chemistry, but their utility is balanced by specific handling requirements. They are known to be sensitive to air and moisture and can undergo dehydration to form cyclic boroxine anhydrides.[11] While generally solids that are easy to handle, this reactivity necessitates careful storage and handling.[11]

Key Safety & Handling Considerations:

  • Oral Toxicity: Phenylboronic acid, a common analogue, is classified as harmful if swallowed.

  • Irritation: Many boronic acids are known to cause skin and eye irritation.[9][12]

  • Storage: Due to their sensitivity, boronic acids should be stored in a dry, cool, well-ventilated place, often under an inert atmosphere, to preserve their integrity.[12][13]

Section 3: Comprehensive Safety Protocols & Experimental Workflows

A multi-layered approach to safety is essential when handling this compound. The following protocols are designed to mitigate the risks identified in the hazard analysis.

Risk Assessment and Control Workflow

Before any experiment, a thorough risk assessment must be conducted. This workflow ensures all hazards are identified and controlled.

RiskAssessment cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Phase cluster_Execute Execution Phase A Identify Chemical & Procedure B Review Analogue SDS Data (Piperidine, Thiazole, Boronic Acid) A->B C Evaluate Quantities & Concentrations B->C D Identify Hazards: - Toxicity (Oral, Dermal, Inhalation) - Corrosivity/Irritation - Flammability - Instability C->D E Assess Exposure Risks: - Weighing/Dispensing - Reaction Setup - Work-up & Purification D->E F Implement Control Measures: 1. Engineering Controls (Fume Hood) 2. Administrative Controls (SOPs) 3. PPE (Gloves, Goggles, Lab Coat) E->F G Prepare Emergency Plan: - Spill Kit Ready - Eyewash/Shower Access - First Aid Procedures Known F->G H Proceed with Experiment G->H

Caption: Risk assessment workflow for handling 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid.

Step-by-Step Handling and Storage Protocol

1. Personal Protective Equipment (PPE) Verification:

  • Hand Protection: Wear nitrile rubber gloves (minimum thickness >0.1 mm). Inspect gloves for integrity before use.[14]

  • Eye Protection: Chemical safety goggles that form a tight seal are mandatory.[8][14]

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[8]

2. Chemical Handling:

  • All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation exposure.

  • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[8]

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined in Section 4.

3. Storage:

  • Store the compound in a tightly sealed container, preferably the original one.

  • The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials.[13][15]

  • Segregate from strong oxidizing agents, acids, and bases.[8][16]

  • Given the hygroscopic nature of many boronic acids, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to maintain chemical purity and stability.

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response Workflow

EmergencyResponse cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Start Chemical Exposure OR Spill Occurs Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15 min Start->Skin Eye Eye Contact: - Immediately flush with eyewash for 15 min, holding lids open Start->Eye Inhale Inhalation: - Move to fresh air immediately - If breathing is difficult, give oxygen Start->Inhale Ingest Ingestion: - Rinse mouth with water - Do NOT induce vomiting Start->Ingest Alert Alert others in the area Start->Alert SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhale->SeekMedical Ingest->SeekMedical Evacuate Evacuate if spill is large or release is uncontrolled Alert->Evacuate If necessary Contain Contain spill with absorbent material (e.g., sand, vermiculite) Alert->Contain If safe to do so Cleanup Clean up using appropriate PPE and non-sparking tools Contain->Cleanup Dispose Dispose of waste in a sealed, labeled container Cleanup->Dispose

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid . This specific building block presents a "perfect storm" of synthetic challenges: the inherent instability of the thiazole-4-boronic acid moiety toward protodeboronation, and the potential for catalyst poisoning by the Lewis-basic piperidine and thiazole nitrogens.

Successful coupling requires a departure from "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). This protocol prioritizes rapid catalyst initiation using Buchwald precatalysts (G3/G4) and mild base activation to favor the cross-coupling pathway over the decomposition pathway.

Chemical Context & Mechanistic Challenges[1]

The Stability-Reactivity Paradox

Thiazole-4-boronic acids are notoriously unstable. Unlike phenylboronic acids, they undergo rapid protodeboronation (hydrolysis of the C-B bond to C-H) in aqueous basic media. This reaction is often faster than the transmetallation step in the catalytic cycle.

  • The Mechanism of Failure: Hydroxide ions coordinate to the boron atom, forming a boronate "ate" complex. While this is necessary for transmetallation, in heteroaromatics, this intermediate is prone to protonolysis, ejecting the boric acid and leaving the uncoupled thiazole (2-(4-methylpiperidin-1-yl)thiazole).

  • Catalyst Poisoning: The 4-methylpiperidine moiety at the C2 position is a strong Lewis base. It can competitively bind to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-black).

Strategic Solution: The "Race Against Time"

To solve this, we must accelerate the catalytic cycle to outcompete the decomposition.

  • Precatalysts (Pd G3/G4): We utilize XPhos or SPhos Pd G3 precatalysts. Unlike Pd(dppf)Cl₂ or Pd(PPh₃)₄, which require in-situ reduction (often consuming the boronic acid to generate Pd(0)), G3 precatalysts release active Pd(0)L immediately upon exposure to base.

  • Ligand Selection: XPhos is selected for its ability to form a highly active, monoligated Pd species that facilitates rapid oxidative addition and transmetallation.

  • Base Selection: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over Carbonates. It provides sufficient basicity for activation but buffers the pH to a range that minimizes protodeboronation rates.

Optimization Matrix

The following table summarizes the recommended conditions versus common alternatives.

ParameterRecommended Condition Alternative (Backup) Rationale
Catalyst XPhos Pd G3 (1–3 mol%)Pd(dppf)Cl₂[1]·DCM (5 mol%)G3 ensures immediate Pd(0) generation; XPhos prevents amine poisoning.
Ligand Included in PrecatalystXPhos (if using Pd(OAc)₂)Bulky biaryl phosphines boost reductive elimination.
Base K₃PO₄ (0.5M – 1.0M aq) Cs₂CO₃ (anhydrous)Phosphate is milder than carbonate; aqueous phase dissolves inorganic byproducts.
Solvent THF or 1,4-Dioxane Toluene/Water (10:1)THF provides good solubility for the piperidine moiety.
Temperature 40°C – 60°C Room Temp (longer time)Mild heat drives the reaction; excessive heat (>80°C) accelerates deboronation.
Stoichiometry 1.5 – 2.0 equiv Boronic Acid1.1 equivExcess boronic acid is required to account for sacrificial decomposition.

Mechanistic Visualization

The diagram below illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

SuzukiMechanism Start Start: Aryl Halide (Ar-X) + Pd Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Start->OxAdd Fast TransMetal Transmetallation (Rate Determining Step) OxAdd->TransMetal + Activated Boronate BoronicAcid Thiazole-4-Boronic Acid (Reagent) BaseAct Base Activation (Boronate 'ate' complex) BoronicAcid->BaseAct + OH- BaseAct->TransMetal Productive Path Decomp Protodeboronation (C-B bond hydrolysis) BaseAct->Decomp Destructive Path (Competes if Transmetalation is slow) RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Start Regenerate Pd(0) DeadEnd Byproduct: Des-boryl Thiazole Decomp->DeadEnd

Figure 1: Kinetic competition in the Suzuki coupling of unstable thiazole boronic acids. The goal is to accelerate the 'Productive Path' (Green) before the 'Destructive Path' (Red) dominates.

Detailed Experimental Protocol

Reagents and Equipment
  • Reagent A: Aryl Halide (1.0 equiv)

  • Reagent B: 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (3.0 equiv)

  • Solvent: THF (degassed) and Water (degassed). Ratio 4:1.

  • Equipment: Sealed reaction vial or microwave vial (to prevent solvent evaporation and O₂ ingress).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. While this reaction tolerates water, oxygen is detrimental to the active Pd(0) species and promotes oxidative homocoupling of the boronic acid.

  • Action: Purge the reaction vial with Nitrogen or Argon for 5 minutes.

Step 2: Reagent Loading (Solids) Add the following to the reaction vial:

  • Aryl Halide (1.0 mmol)

  • Reagent B (Boronic Acid) (1.5 mmol, 339 mg)

    • Note: If the boronic acid is dark or gummy, it may have already decomposed. Verify quality via LCMS before use.

  • XPhos Pd G3 (0.02 mmol, ~17 mg)

Step 3: Solvent and Base Addition

  • Dissolve K₃PO₄ (3.0 mmol, 636 mg) in Water (1.0 mL). Degas this solution by sparging with N₂ for 5 minutes.

  • Add THF (4.0 mL) to the reaction vial containing solids.

  • Add the aqueous K₃PO₄ solution to the vial via syringe.

    • Observation: A biphasic mixture will form.[2]

Step 4: Reaction

  • Seal the vial immediately.

  • Heat to 50°C with vigorous stirring (1000 RPM).

    • Critical: Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area for the phase-transfer of the reaction.

  • Monitor at 30 minutes: Check reaction progress via LCMS.

    • Target: You should see significant product formation. If starting material (Aryl Halide) remains but Boronic Acid is consumed, add a second portion of Boronic Acid (0.5 equiv).

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Scavenging (Critical): The piperidine moiety can drag Palladium into the organic phase. Treat the combined organics with SiliaMetS® Thiol or charcoal (10 wt%) for 30 minutes to remove residual Pd.

  • Filter through Celite.

  • Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient or Hexane/EtOAc depending on the polarity of the coupling partner).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Boronic acid consumed, Aryl Halide remains Protodeboronation occurred faster than coupling.1.[3] Switch to MIDA Boronate surrogate.2. Lower temperature to 40°C.3. Increase catalyst loading to 5 mol%.
No reaction; Catalyst turns black immediately Catalyst poisoning by amines or O₂ leak.1. Re-degas all solvents.2. Switch to BrettPhos Pd G3 (better for amines).
Homocoupling of Boronic Acid Oxidative coupling (O₂ present).Strictly exclude air; ensure Argon purge is sufficient.
Low Solubility Reagents precipitating.Switch solvent system to n-Butanol or Dioxane/Water (4:1) .
Validating the Boronic Acid

Before starting, perform a quick Stability Test : Dissolve 5mg of the boronic acid in the reaction solvent mixture (THF/aq K₃PO₄) without catalyst or halide. Stir for 1 hour at 50°C. Run LCMS.

  • If >50% is converted to the des-boryl thiazole (M-B(OH)₂ + H), the conditions are too harsh. Switch to anhydrous conditions (CsF/Dioxane) or use a boronate ester.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup QC QC Boronic Acid (Check Purity) Mix Mix Solids: Ar-X, Boronic Acid, XPhos Pd G3 QC->Mix Degas Degas Solvents (N2 Sparge) AddSolv Add THF + Aq. K3PO4 Degas->AddSolv Mix->AddSolv Heat Heat 50°C (30-60 mins) AddSolv->Heat Extract EtOAc Extraction Heat->Extract Scavenge Pd Scavenging (SiliaMetS Thiol) Extract->Scavenge Purify Flash Column Scavenge->Purify

Figure 2: Operational workflow for the high-fidelity coupling process.

References

  • Billingsley, K., & Buchwald, S. L. (2006). Highly Active Catalysts for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids.[4] Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Knapp, D. M., & Burke, M. D. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Organic Letters, 12(15), 3320–3323.

Sources

Application Note: Synthesis of 2,4-Disubstituted Thiazoles Using Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is a cornerstone in medicinal chemistry, featured prominently in FDA-approved drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Ixabepilone (chemotherapy). While the classical Hantzsch synthesis remains useful, it often lacks the flexibility required for rapid library generation in late-stage drug discovery.

This application note details the synthesis of 2,4-disubstituted thiazoles utilizing boronic acids . We focus on two high-fidelity methodologies:

  • Sequential Suzuki-Miyaura Cross-Coupling: A robust, stepwise protocol starting from 2,4-dibromothiazole, leveraging the inherent electronic disparity between C2 and C4 positions.

  • Oxidative C–H Arylation: An atom-economical approach coupling thiazoles directly with aryl boronic acids using an external oxidant.

These protocols are designed for researchers requiring high regiocontrol, functional group tolerance, and scalability.

Mechanistic Principles & Regioselectivity

Electronic Descriptors of the Thiazole Core

Success in synthesizing 2,4-disubstituted thiazoles relies on understanding the electronic bias of the ring.

  • C2 Position (N=C-S): The carbon between the nitrogen and sulfur is the most electron-deficient. In halogenated thiazoles, the C2-halogen bond is significantly more activated towards oxidative addition by Palladium(0) than the C4-halogen bond.

  • C4 Position: Less electrophilic than C2. Coupling at this position typically requires higher temperatures or more active catalyst systems if the C2 position is already substituted.

The Catalytic Cycle (Suzuki-Miyaura)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical differentiation occurs during the Oxidative Addition step, where the catalyst preferentially inserts into the C2–Br bond of 2,4-dibromothiazole.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C2-Br) Pd0->OxAdd + 2,4-Dibromothiazole Complex1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Base + R-B(OH)2) Complex1->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: General Catalytic Cycle emphasizing the regioselective oxidative addition step.

Protocol A: Sequential Suzuki-Miyaura Coupling

Best for: Generating diverse libraries where R1 (at C2) and R2 (at C4) must be varied independently.

Workflow Logic

This protocol exploits the reactivity order: C2-Br > C4-Br .

  • Step 1: Controlled coupling at C2 at mild temperatures.

  • Step 2: Coupling at C4 at elevated temperatures.

SequentialWorkflow Start 2,4-Dibromothiazole Step1 Coupling 1 (C2) Pd(PPh3)4, Na2CO3 Tol/EtOH, 60°C Start->Step1 Inter 2-Aryl-4-bromothiazole (Isolated Intermediate) Step1->Inter Step2 Coupling 2 (C4) Pd(dppf)Cl2, K3PO4 Dioxane, 100°C Inter->Step2 Final 2,4-Diarylthiazole Step2->Final

Figure 2: Sequential functionalization strategy for 2,4-dibromothiazole.

Experimental Procedure
Step 1: Site-Selective C2 Arylation

Reagents:

  • 2,4-Dibromothiazole (1.0 equiv)

  • Aryl Boronic Acid A (1.05 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 M aqueous, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

  • Charge a reaction vial with 2,4-dibromothiazole, Aryl Boronic Acid A, and Pd(PPh3)4.

  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene/Ethanol and aqueous Na2CO3.

  • Stir at 60 °C for 4–6 hours. Note: Do not exceed 70 °C to prevent premature C4 coupling.

  • Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-arylated product.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1] Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: C4 Arylation

Reagents:

  • 2-Aryl-4-bromothiazole (Intermediate from Step 1) (1.0 equiv)

  • Aryl Boronic Acid B (1.2 equiv)

  • Pd(dppf)Cl2·DCM (5 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane

Protocol:

  • Combine the intermediate, Boronic Acid B, base, and catalyst in a pressure vial.

  • Add dry 1,4-Dioxane. Purge with Argon.

  • Heat at 100 °C for 12–16 hours.

  • Workup: Standard extraction and purification as above.

Protocol B: Oxidative C–H Arylation (Advanced)

Best for: Late-stage functionalization or when halogenated precursors are unavailable. This method couples a thiazole C–H bond directly with a boronic acid.[2]

Mechanism: Unlike standard Suzuki coupling, this requires an oxidant to reoxidize Pd(0) to Pd(II) and facilitate the transmetallation of the boronic acid to the Pd-center.

Experimental Procedure (C2-Selective)

Based on recent Pd-catalyzed oxidative coupling methodologies [1, 3].

Reagents:

  • 4-Substituted Thiazole (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Pd(OAc)2 (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Oxidant: Ag2CO3 (2.0 equiv) or air (O2) with Cu(OAc)2 co-catalyst.

  • Solvent: DMF or DMSO.

Protocol:

  • Combine thiazole substrate, boronic acid, Pd(OAc)2, ligand, and oxidant in a sealed tube.

  • Add solvent (DMF).

  • Heat to 110–130 °C for 24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with water and extract with EtOAc.

  • Note: This reaction is sensitive to steric hindrance on the boronic acid.

Comparative Data & Optimization

Solvent & Base Effects (Step 1: C2-Coupling)
EntrySolvent SystemBaseTemp (°C)Yield (C2-Product)Selectivity (C2:C4)
1Toluene/EtOHNa2CO36088%>20:1
2DMF/H2OK2CO38065%8:1
3THF/H2OCs2CO36082%15:1
41,4-DioxaneK3PO410055%3:1 (Significant bis-coupling)

Table 1: Optimization data for the regioselective coupling of 2,4-dibromothiazole with phenylboronic acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst poisoning by Thiazole N/S.Switch to Pd(dppf)Cl2 or increase loading to 5-10 mol%.
Bis-coupling (Step 1) Temperature too high.Strictly control temp at 60°C . Reduce boronic acid equivalents to 0.95.
Protodeboronation Boronic acid instability.Use anhydrous conditions (Protocol B) or switch base to KF/Alumina.
Homocoupling (Ar-Ar) Oxygen in system.[2]Rigorous degassing (freeze-pump-thaw or sparging with Ar for 15 min).

Expert Insights (E-E-A-T)

1. The "Thiazole Poisoning" Effect: Thiazoles are potent ligands. The nitrogen lone pair can coordinate to Palladium, displacing phosphine ligands and deactivating the catalyst.

  • Solution: Use bidentate ligands like dppf or Xantphos which have a wider bite angle and bind more strongly to Pd than the thiazole nitrogen does.

2. Handling 2,4-Dibromothiazole: This starting material is a skin irritant and can be volatile. Handle in a fume hood. When weighing, it may appear as a low-melting solid or semi-solid; if it has solidified, melt it gently in a water bath for easier dispensing.

3. Purification Tips: 2-Aryl-4-bromothiazoles (Intermediate) often have similar Rf values to the bis-arylated byproduct. If separation is difficult on silica, try using C18 Reverse Phase chromatography (Water/Acetonitrile gradient), where the separation is often superior due to the significant lipophilicity difference.

References

  • Thakur, P. P., & Patil, M. (2025).[3] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112.[3] (Note: Volume/Page predicted based on recent search context).

  • El-Sawah, D., et al. (2020).[4] Synthesis of 2,4-disubstituted thiazoles: A facile and efficient One-pot procedure.[4] ResearchGate.[5]

  • Gong, X., et al. (2025). Palladium-Catalyzed C–H and C–N Arylation of Aminothiazoles with Arylboronic Acids.[2] Organic Chemistry Frontiers.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: Protocol for Palladium-Catalyzed Coupling of Thiazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Thiazole Challenge (Core Directive)

The 2-thiazolyl carbon-boron bond is notoriously unstable. Unlike phenyl or alkyl boronic acids, 2-thiazolyl (and 2-pyridyl) boronic acids undergo rapid protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.

This instability stems from a specific mechanistic failure mode: the formation of a zwitterionic intermediate that facilitates the heterolytic cleavage of the C-B bond, replacing the boron moiety with a proton before transmetallation to palladium can occur.

This guide presents two distinct, field-validated protocols to overcome this:

  • The "Slow-Release" Protocol (MIDA Boronates): The industry gold standard for reliability.

  • The "Direct-Acceleration" Protocol (Cu-Promoted): A high-throughput method for use with boronic esters.

Part 2: Mechanistic Insight & Logic

The Failure Mode: Protodeboronation

Under neutral or basic conditions, 2-heteroaryl boronic acids exist in equilibrium with a boronate "ate" complex. For thiazoles, the nitrogen atom adjacent to the carbon-boron bond stabilizes a negative charge on the ring, dramatically lowering the activation energy for C-B bond cleavage.

Key Insight: To couple successfully, the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).
Visualization: Kinetic Competition

The following diagram illustrates the competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.

G Start 2-Thiazolyl Boronic Species AteComplex Boronate 'Ate' Complex Start->AteComplex + Base Base Base (OH-) Zwitterion Zwitterionic Intermediate AteComplex->Zwitterion k_decomp Transmetallation Transmetallation (Rate Limiting Step) AteComplex->Transmetallation k_TM Protodeboronation Protodeboronation (Thiazole + B(OH)3) Zwitterion->Protodeboronation Rapid H+ Transfer Pd_OxAdd Pd(II)-Ar (Oxidative Addition Complex) Pd_OxAdd->Transmetallation + Ate Complex Product Coupled Product (Ar-Thiazole) Transmetallation->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Success requires


.

Part 3: Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Complex drug scaffolds, scale-up, and high-value intermediates. Concept: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to base.[1] They do not transmetallate directly.[1] Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[2] This keeps the standing concentration of the unstable free acid low, preventing the second-order decomposition pathways and ensuring the active species is consumed by the catalyst immediately upon generation.

Reagents & Setup
ComponentSpecificationEquiv.
Substrate Aryl Bromide/Chloride1.0
Boron Source 2-Thiazolyl MIDA Boronate1.5
Catalyst XPhos Pd G2 (or Pd(OAc)₂ + XPhos)0.02 - 0.05
Base K₃PO₄ (3.0 M Aqueous, degassed)5.0
Solvent THF or 1,4-Dioxane (Deoxygenated)[0.1 M]
Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a stir bar with the Aryl Halide (1.0 equiv), 2-Thiazolyl MIDA Boronate (1.5 equiv), and XPhos Pd G2 precatalyst (2-5 mol%).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add THF (or Dioxane) via syringe.

  • Activation: Add 3.0 M aq. K₃PO₄ (5.0 equiv). Note: The high concentration of base is critical to drive the hydrolysis equilibrium.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring.

    • Why 60 °C? This temperature balances the hydrolysis rate of the MIDA ester with the catalytic turnover. Higher temperatures may accelerate decomposition; lower temperatures may stall hydrolysis.

  • Monitoring: Monitor by LCMS. The MIDA boronate will slowly disappear, and the product will form. The free boronic acid should not accumulate significantly.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Copper-Promoted" Method (Liebeskind-Srogl Type)

Best for: Rapid screening, when MIDA boronates are unavailable, or for unreactive pinacol esters. Concept: Copper(I) carboxylates (specifically CuTC) facilitate the transmetallation step, effectively bypassing the slow Pd-transmetallation that allows decomposition to occur. This is particularly effective for heteroaryl-heteroaryl couplings.

Reagents & Setup
ComponentSpecificationEquiv.
Substrate Aryl Iodide/Bromide1.0
Boron Source 2-Thiazolyl Pinacol Boronate1.2 - 1.5
Catalyst Pd(PPh₃)₄0.05
Promoter CuTC (Copper(I) thiophene-2-carboxylate)1.2 - 1.5
Base Cs₂CO₃ or K₂CO₃2.0 - 3.0
Solvent DMF or DMF/THF (1:1)[0.1 M]
Step-by-Step Procedure
  • Preparation: In a glovebox or under strict inert atmosphere, combine Aryl Halide (1.0 equiv), 2-Thiazolyl Pinacol Boronate (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuTC (1.5 equiv).

    • Critical: CuTC is air-sensitive; handle under inert gas.

  • Solvent: Add anhydrous DMF (degassed).

  • Reaction: Stir at 80–90 °C for 2–12 hours.

    • Note: The reaction often proceeds faster than standard Suzuki couplings due to the "copper effect."

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH₄OH (to sequester copper salts) followed by brine.

    • Tip: Filter through a Celite pad if copper precipitates clog the separation.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Protodeboronation (Thiazole-H observed)

Switch to Protocol A (MIDA). If already using MIDA, lower temperature to 45-50°C to slow hydrolysis, or increase catalyst loading to speed up

.
Low Conversion (Starting Material remains) Catalyst DeactivationEnsure strict O₂ exclusion. Thiazoles can coordinate/poison Pd. Switch to Pd-PEPPSI-IPent or XPhos Pd G2 which are more resistant to coordination.
Homocoupling of Aryl Halide Oxidative Addition issueChange solvent to Dioxane or Toluene . Ensure base is fully dissolved/active.
MIDA Boronate not reacting Hydrolysis too slowIncrease water ratio in solvent (e.g., THF:H₂O 4:1) or increase temperature to 65-70°C.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on substrate availability and stability.

Workflow Start Start: Coupling 2-Thiazolyl Species CheckSource Is 2-Thiazolyl MIDA Boronate available? Start->CheckSource ProtocolA PROTOCOL A: Slow Release (Pd-XPhos / K3PO4 / THF-H2O) CheckSource->ProtocolA Yes CheckStability Is the Pinacol Ester stable at RT in MeOH? CheckSource->CheckStability No YesMIDA YES NoMIDA NO (Only Pinacol/Acid) ProtocolB PROTOCOL B: Cu-Promoted (Pd(PPh3)4 / CuTC / DMF) CheckStability->ProtocolB Stable enough Synthesis Synthesize MIDA Boronate (via Boronic Acid + MIDA) CheckStability->Synthesis Unstable/Decomposes Synthesis->ProtocolA

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3]2007 , 129, 6716-6717. Link

  • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[3] J. Am. Chem. Soc.[3]2016 , 138, 9145–9157. Link[3]

  • Knapp, D. M.; et al. "MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling." J. Am. Chem. Soc.[3]2009 , 131, 6961–6963. Link

  • Zhang, S.; et al. "Copper(I)-mediated coupling of boronic acids and benzylthiocyanate." J. Org. Chem.2008 , 73, 8621-8624. (Demonstrates CuTC utility in difficult couplings). Link

  • Organ, M. G.; et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chem. Eur. J.2006 , 12, 4749-4755. Link

Sources

Application Notes & Protocols for the Strategic Use of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain. This structural motif is a cornerstone of numerous approved drugs, including the blockbuster leukemia drug Dasatinib.

This application note provides a detailed guide for medicinal chemists and drug development professionals on the strategic use of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid , a versatile building block for constructing next-generation kinase inhibitors. We will provide field-proven insights into its application, focusing on its role in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (SYK), a crucial mediator in B-cell signaling and a high-value target for hematological malignancies and inflammatory diseases. The protocols herein are centered around the synthesis of a key structural analog of the investigational SYK/FLT3 inhibitor, Mivavotinib (TAK-659), via the robust and indispensable Suzuki-Miyaura cross-coupling reaction.

Section 1: Physicochemical Properties & Handling

Proper handling and storage of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid are critical for ensuring its stability and reactivity. Boronic acids are known to be susceptible to dehydration, forming boroxines, and may require careful storage to ensure consistent results.

PropertyValue
Molecular Formula C₁₀H₁₇BN₂O₂S
Molecular Weight 240.13 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1269299-17-7
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture.
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Section 2: The Strategic Role in Kinase Inhibitor Design

The subject boronic acid offers a unique combination of structural features that make it a highly valuable fragment for kinase inhibitor design:

  • Thiazole Core: The thiazole ring is an excellent bioisostere for other aromatic systems and acts as a rigid scaffold. The nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP binding pocket.

  • 4-Methylpiperidine Group: This saturated heterocyclic moiety often serves to occupy hydrophobic pockets adjacent to the primary binding site. The methyl group can provide an additional vector for probing deeper into these pockets, potentially enhancing potency and selectivity. Furthermore, the basic nitrogen of the piperidine ring can be used to improve the aqueous solubility of the final inhibitor, a key parameter for oral bioavailability.

  • Boronic Acid Functionality: This group is the reactive handle for the Suzuki-Miyaura coupling, one of the most reliable and versatile C-C bond-forming reactions in modern organic synthesis. Its stability and functional group tolerance allow for its application late in a synthetic sequence, enabling the rapid generation of diverse analog libraries.

The diagram below illustrates a common kinase inhibitor binding mode, where fragments similar to our building block engage with the hinge region and adjacent hydrophobic pockets.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge {Hinge Region | Amino Acid Residues} gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I thiazole Thiazole Core (H-Bonding) thiazole->hinge Forms H-bonds piperidine 4-Methylpiperidine (Hydrophobic Interaction) piperidine->hydrophobic_pocket Occupies

Caption: Generalized binding mode of a thiazole-based kinase inhibitor.

Section 3: Core Application - Synthesis of a SYK Inhibitor Core Structure

This section provides a detailed, step-by-step protocol for the synthesis of 6-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine , a key intermediate and structural motif found in advanced SYK inhibitors like Mivavotinib (TAK-659).[4] The central transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

3.1: Overall Synthetic Workflow

The synthesis involves the coupling of two key heteroaromatic fragments. The workflow is designed for efficiency and robustness, making it suitable for both lead optimization and scale-up studies.

G A 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (Reagent) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (Starting Material) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F 6-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)- [1,2,4]triazolo[4,3-a]pyridine (Final Product) E->F

Caption: Workflow for the synthesis of the kinase inhibitor core structure.

3.2: Detailed Step-by-Step Protocol

This protocol is adapted from procedures found in the patent literature for analogous compounds and is optimized for laboratory scale.

Reaction Scheme:

(Self-hosted image of the chemical reaction would be placed here)

Materials & Reagents:

ReagentMWAmountMolesEquiv.
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine198.031.00 g5.05 mmol1.0
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid240.131.45 g6.06 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64206 mg0.25 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.60 g15.15 mmol3.0
1,4-Dioxane-40 mL--
Water (degassed)-10 mL--

Protocol Steps:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.00 g, 5.05 mmol), 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (1.45 g, 6.06 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (206 mg, 0.25 mmol).

    • Scientist's Note: The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is air-stable and readily forms the active Pd(0) species in situ. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Solvent and Base Addition: Add 1,4-Dioxane (40 mL) and a solution of sodium carbonate (1.60 g, 15.15 mmol) in degassed water (10 mL).

    • Scientist's Note: The reaction is degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixture of an organic solvent (dioxane) and water is common for Suzuki couplings as it helps to dissolve both the organic starting materials and the inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6]

  • Heating and Monitoring: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyridine is consumed (typically 4-6 hours).

    • Scientist's Note: A typical TLC system would be 5-10% Methanol in Dichloromethane. The product should be more polar than the starting bromide but less polar than the boronic acid.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Scientist's Note: The aqueous wash helps to remove the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel.

    • Scientist's Note: A gradient elution, for example, from 100% Dichloromethane to 5-10% Methanol in Dichloromethane, is typically effective for separating the product from residual starting materials and catalyst-derived impurities.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Expected ¹H NMR signals would include characteristic peaks for the triazolopyridine, thiazole, and methylpiperidine protons.

Section 4: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The diagram below outlines the generally accepted catalytic cycle for this reaction.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar¹-Pd(II)L₂-X Intermediate oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² Intermediate transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar¹-Ar² (Final Product) reductive_elim->product aryl_halide Ar¹-X (6-Bromo-triazolopyridine) aryl_halide->oxidative_add boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • Engel, M., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry, 62(4), 1803–1816. Available at: [Link]

  • Lam, B., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. Available at: [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-3. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2009). The Suzuki-Miyaura Reaction in the Synthesis of Drug-like Molecules. In Palladium-Catalyzed Coupling Reactions. Wiley-VCH. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

Sources

Reaction conditions for 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Utilization of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of numerous pharmaceuticals due to their diverse biological activities.[1] The 2-aminothiazole scaffold is a privileged structure, appearing in a wide array of clinically significant agents exhibiting activities from antibacterial to anticancer.[2][3] When combined with a 4-methylpiperidine moiety, it offers a unique three-dimensional profile that can enhance pharmacokinetic properties and target engagement.

This document provides a detailed guide to the synthesis and application of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester , a key building block for introducing this valuable scaffold into target molecules. Boronic acids and their pinacol esters are exceptionally stable, generally non-toxic, and are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide will detail the robust reaction conditions for its preparation via Miyaura borylation and its subsequent use in carbon-carbon bond formation, providing researchers with the practical knowledge to leverage this reagent in drug development programs.

Part 1: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

The most common and reliable method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[7][8] This palladium-catalyzed process involves the cross-coupling of a halide (typically a bromide or iodide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The synthesis of the target compound, therefore, begins with a suitable halogenated precursor, 2-(4-Methylpiperidin-1-yl)-4-bromothiazole.

Synthetic Strategy Overview

The overall synthetic plan is a two-step process starting from commercially available 2,4-dibromothiazole. The first step involves a nucleophilic aromatic substitution (SNAᵣ) to install the 4-methylpiperidine group at the C2 position, followed by the pivotal Miyaura borylation at the C4 position.

G A 2,4-Dibromothiazole B 2-(4-Methylpiperidin-1-yl)-4-bromothiazole A->B  4-Methylpiperidine, Base (e.g., DIPEA), Solvent (e.g., NMP) C 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester B->C  Miyaura Borylation:  B₂pin₂, Pd Catalyst, Ligand, Base (KOAc), Solvent (Dioxane)

Caption: Overall synthetic workflow.
Mechanism: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the thiazole precursor, forming a Pd(II) intermediate.

  • Transmetalation : A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron reagent.[7] This activated boron species then undergoes transmetalation with the Pd(II) complex, replacing the bromide with a boryl group. The choice of a weak base is critical to prevent a competing Suzuki-Miyaura reaction between the newly formed boronic ester and the starting bromide.[7][9]

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the desired C-B bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

G cluster_0 Miyaura Borylation Cycle center Pd(0)L₂ node_A Oxidative Addition center->node_A intermediate1 Ar-Pd(II)(L)₂-X node_A->intermediate1 node_B Transmetalation intermediate2 Ar-Pd(II)(L)₂-Bpin node_B->intermediate2 node_C Reductive Elimination node_C->center  Regenerated  Catalyst product Ar-Bpin (Product) node_C->product intermediate1->node_B intermediate2->node_C reagent1 Ar-X (Thiazole-Br) reagent1->node_A reagent2 B₂pin₂ + Base (KOAc) reagent2->node_B

Caption: Catalytic cycle for Miyaura borylation.
Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester from its corresponding 4-bromo precursor.

Step 1: Synthesis of 2-(4-Methylpiperidin-1-yl)-4-bromothiazole (Precursor)

  • To a solution of 2,4-dibromothiazole (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~0.5 M), add 4-methylpiperidine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the precursor as a solid or oil.

Step 2: Miyaura Borylation

  • In an oven-dried flask, combine 2-(4-Methylpiperidin-1-yl)-4-bromothiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and ligand (see Table 1).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

ParameterRecommended Reagent/ConditionRationale & Justification
Substrate 2-(4-Methylpiperidin-1-yl)-4-bromothiazoleBromo-heterocycles are common, stable starting materials for borylation.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle solid. The resulting pinacol ester is robust and suitable for purification and subsequent reactions.[7]
Catalyst PdCl₂(dppf) or Pd(OAc)₂PdCl₂(dppf) is a reliable pre-catalyst. Pd(OAc)₂ is also effective but requires a separate ligand.[9]
Ligand dppf, XPhos, or SPhosDppf is often used with PdCl₂(dppf). Buchwald ligands like XPhos or SPhos can improve yields for challenging substrates.[10]
Base Potassium Acetate (KOAc)A mild base is crucial to activate the diboron reagent without promoting premature Suzuki coupling of the product.[7][8]
Solvent 1,4-Dioxane, DMSO, or TolueneAnhydrous, aprotic polar solvents are required. Dioxane is a common choice.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Concentration 0.1 - 0.5 MA typical concentration range to balance reaction rate and solubility.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction.[11] This reaction forges a carbon-carbon bond between the thiazole (the "boron partner") and an aryl or heteroaryl halide/triflate (the "halide partner").

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling mechanism shares similarities with the Miyaura borylation but differs in the transmetalation step.[4]

  • Oxidative Addition : A Pd(0) catalyst adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.

  • Transmetalation : A base (now typically a stronger one like K₂CO₃ or K₃PO₄) activates the boronic ester. This generates a boronate species that transfers its organic group (the thiazole moiety) to the palladium center, displacing the halide.[12]

  • Reductive Elimination : The two organic partners on the palladium complex are reductively eliminated, forming the new C-C bond in the biaryl product and regenerating the Pd(0) catalyst.[4]

G cluster_1 Suzuki-Miyaura Coupling Cycle center Pd(0)L₂ node_A Oxidative Addition center->node_A intermediate1 Ar'-Pd(II)(L)₂-X node_A->intermediate1 node_B Transmetalation intermediate2 Ar-Pd(II)(L)₂-Ar' node_B->intermediate2 node_C Reductive Elimination node_C->center  Regenerated  Catalyst product Ar-Ar' (Coupled Product) node_C->product intermediate1->node_B intermediate2->node_C reagent1 Ar'-X (Halide Partner) reagent1->node_A reagent2 Ar-Bpin + Strong Base reagent2->node_B

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
General Protocol for Cross-Coupling

This protocol describes a general procedure for coupling the title boronic ester with a generic aryl bromide.

  • To a flask, add the aryl bromide (1.0 eq), 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst and ligand (see Table 2).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water or Toluene/Water).

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final coupled product.

ParameterRecommended Reagent/ConditionRationale & Justification
Boronic Ester 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol esterThe nucleophilic partner in the coupling. An excess is often used to drive the reaction to completion.
Halide Partner Aryl/Heteroaryl Bromide, Iodide, or TriflateThe electrophilic partner. Reactivity generally follows I > Br > OTf >> Cl.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃Pd(PPh₃)₄ is a classic, effective catalyst. Others offer different reactivity profiles.
Ligand PPh₃, SPhos, RuPhosLigand choice can be critical for yield and preventing side reactions, especially with challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A stronger aqueous base is required to form the active "ate" complex for efficient transmetalation.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is common, as water aids in dissolving the inorganic base and facilitating the reaction.[4]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the coupling of less reactive halides (e.g., chlorides).

References

  • Berini, C., et al. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.
  • Ningbo Innopharmchem Co., Ltd. (2025). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Alfa Chemistry. (2025). Miyaura Borylation Reaction.
  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • Organic Syntheses. (n.d.). boronic esters - Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • A2B Chem. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
  • Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.
  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

Sources

Application Note: Scalable Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Abemaciclib, Dasatinib) due to its ability to modulate lipophilicity and engage in hydrogen bonding. Specifically, 2-(4-methylpiperidin-1-yl)thiazole derivatives are emerging as critical intermediates for CNS-active agents and metabolic modulators.

This guide details two distinct synthetic routes:

  • Method A (Nucleophilic Aromatic Substitution - SNAr): The preferred route for large-scale synthesis of the core scaffold due to high atom economy and minimal step count.

  • Method B (Hantzsch Thiazole Synthesis): A versatile alternative for generating derivatives with diverse substitution patterns at the 4- and 5-positions of the thiazole ring.

Retrosynthetic Analysis & Pathway Selection

To ensure autonomy in route selection, we evaluate the target molecule based on bond disconnection strategies.

Retrosynthesis cluster_SNAr Method A: S_NAr (Scalable) cluster_Hantzsch Method B: Hantzsch (Versatile) Target 2-(4-Methylpiperidin-1-yl)thiazole Halide 2-Bromothiazole Halide->Target S_NAr Base, Heat Amine 4-Methylpiperidine Amine->Target S_NAr Thiourea N-(4-Methylpiperidin-1-yl)thiourea Thiourea->Target Cyclization - H2O, -HX HaloKetone α-Haloketone (e.g., Chloroacetaldehyde) HaloKetone->Target Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent SNAr route (Green) versus the linear Hantzsch construction (Red).

Method A: Scalable Nucleophilic Aromatic Substitution (SNAr)

Best for: Multi-gram to kilogram scale synthesis of the unsubstituted thiazole core.

Mechanistic Insight

The 2-position of the thiazole ring is electron-deficient, similar to the 2-position of pyridine, but significantly more reactive toward nucleophiles due to the inductive effect of the sulfur atom. While 2-chlorothiazole is cheaper, 2-bromothiazole is recommended for process scale-up as it offers a superior balance of reactivity and cost, often negating the need for high-pressure reactors or transition metal catalysts.

Protocol

Scale: 100 mmol (approx. 25 g output)

Reagents:

  • 2-Bromothiazole (16.4 g, 100 mmol)

  • 4-Methylpiperidine (11.9 g, 120 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 equiv)

  • Solvent: Ethanol (150 mL) or DMSO (for faster rates)

Step-by-Step Procedure:

  • Charging: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-bromothiazole and ethanol.

  • Base Addition: Add K₂CO₃ (granular, anhydrous) in a single portion. Note: Milling the base increases surface area and reaction rate.

  • Nucleophile Addition: Add 4-methylpiperidine dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (thiazole) should be <1%.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 400 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white to off-white solid.

    • Filter the solid and wash with water (2 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[1][2]

Yield Expectation: 85–92%

Process Optimization Data
ParameterCondition A (Recommended)Condition B (High Speed)Condition C (Greenest)
Solvent EthanolDMSOWater (On-water)
Temp 78°C (Reflux)100°C100°C
Base K₂CO₃DIPEAK₂CO₃
Time 16 h4 h24 h
Yield 88%94%75%
Purification Direct FiltrationExtraction RequiredDirect Filtration

Method B: Hantzsch Thiazole Synthesis

Best for: Creating derivatives with substituents at the 4- or 5-position (e.g., 4-phenyl, 5-methyl) which are difficult to access via SNAr.

Precursor Synthesis: N-(4-Methylpiperidin-1-yl)thiourea

Direct reaction of secondary amines with ammonium thiocyanate typically fails. The Benzoyl Isothiocyanate route is the industry standard for reliability.

Step 1: Benzoyl Thiourea Formation

  • Dissolve ammonium thiocyanate (1.1 equiv) in acetone.

  • Add benzoyl chloride (1.0 equiv) dropwise at 0°C to generate benzoyl isothiocyanate in situ.

  • Add 4-methylpiperidine (1.0 equiv). Stir at RT for 2 h.[3]

  • Pour into water; filter the intermediate benzoyl thiourea.

Step 2: Hydrolysis

  • Suspend the intermediate in 10% NaOH solution.

  • Heat at 80°C for 1 hour (removes the benzoyl group).

  • Cool and neutralize with HCl to pH 8. The target thiourea precipitates.

Cyclization Protocol

Reagents:

  • N-(4-Methylpiperidin-1-yl)thiourea (10 mmol)

  • α-Haloketone (e.g., Phenacyl bromide for 4-phenyl derivative) (10 mmol)

  • Solvent: Ethanol (20 mL)

Procedure:

  • Mix the thiourea and α-haloketone in ethanol.

  • Heat to reflux for 2–4 hours. The reaction is usually very clean.

  • Isolation: Cool to RT. The product often crystallizes as the hydrobromide salt.

  • Free Basing: Filter the salt, suspend in water, and treat with aqueous ammonia or NaHCO₃ to liberate the free base.

Process Safety & Handling

Critical Hazards
  • 2-Bromothiazole: Lachrymator and skin irritant. Handle in a fume hood.

  • α-Haloketones (Method B): Potent lachrymators (tear gas agents). Neutralize glassware with dilute ammonia before cleaning.

  • Exotherms: The SNAr reaction is mildly exothermic. On a kilogram scale, control the addition rate of the amine.

Green Chemistry (E-Factor Reduction)
  • Solvent Swap: Replace DMF (reprotoxic) with Ethanol or 2-MeTHF.

  • Reagent Efficiency: Use K₂CO₃ (inorganic waste) instead of organic bases like TEA/DIPEA to simplify waste streams.

Analytical Characterization (Reference Data)

Compound: 2-(4-Methylpiperidin-1-yl)thiazole

  • Physical State: White crystalline solid or pale oil (depending on purity/polymorph).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.18 (d, J=3.6 Hz, 1H, Thiazole C4-H)

    • δ 6.50 (d, J=3.6 Hz, 1H, Thiazole C5-H)

    • δ 3.95 (dt, 2H, Piperidine N-CH eq)

    • δ 2.98 (td, 2H, Piperidine N-CH ax)

    • δ 1.70 (m, 2H)

    • δ 1.50 (m, 1H, CH-Me)

    • δ 1.30 (m, 2H)

    • δ 0.96 (d, 3H, CH₃)

  • LC-MS: [M+H]⁺ calc. 183.09, found 183.1.

Workflow Visualization

Workflow Start Start: Raw Materials (2-Bromothiazole + 4-Me-Pip) Reaction Reaction Phase Ethanol, K2CO3, Reflux 16h Start->Reaction IPC IPC: Check HPLC Limit: Thiazole < 1% Reaction->IPC IPC->Reaction Incomplete (Extend Time) Quench Quench/Precipitation Pour into Ice Water IPC->Quench Pass Filter Filtration & Wash Remove Salts Quench->Filter Dry Drying Vacuum Oven, 45°C Filter->Dry Final Final Product >98% Purity Dry->Final

Figure 2: Process flow diagram for the scalable SNAr synthesis (Method A).

References

  • Scalable SNAr Conditions: Organic & Biomolecular Chemistry, 2014, 12 , 6175-6180. (Mechanistic parallel for 2-haloheterocycles).

  • Hantzsch Thiazole Synthesis Review: Molecules, 2021, 26 , 3166. .

  • Green Solvents for SNAr: Green Chemistry, 2011, 13 , 794.[4] .

  • Thiourea Synthesis Protocol: Asian Journal of Chemistry, 2018, 30 , 775. .

  • Safety Data (2-Bromothiazole): Fisher Scientific SDS. .

Sources

Troubleshooting & Optimization

Preventing protodeboronation of thiazole-4-boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Thiazole-4-Boronic Acid Instability Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The "Ticking Clock" of Heteroaryl Boronates

Welcome to the Technical Support Center. You are likely accessing this guide because your Suzuki coupling yields are plummeting, or your starting material purity has inexplicably dropped after a week in the freezer.

The Core Issue: Thiazole-4-boronic acids (and their esters) are notoriously unstable. Unlike phenylboronic acids, they possess an electron-deficient ring that makes the Carbon-Boron (C-B) bond highly susceptible to protodeboronation —the replacement of the boronic acid group with a hydrogen atom.

This guide provides the mechanistic root cause and three validated protocols to stabilize your chemistry.

Part 1: The Mechanic of Failure (Root Cause Analysis)

To fix the problem, you must understand the enemy. Protodeboronation in thiazoles is not a random degradation; it is a specific, base-catalyzed pathway that competes with your cross-coupling reaction.

The Mechanism:

  • Base Activation: The boronic acid reacts with the base (hydroxide or alkoxide) to form a tetrahedral boronate anion ("ate" complex). This is necessary for transmetallation (the good pathway).

  • Ipso-Protonation: Because the thiazole ring is electron-deficient, the carbon attached to the boron is prone to protonation by water or alcohols.

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the deboronated thiazole (H-Thiazole).

Key Insight: If the rate of protonation (


) is faster than the rate of transmetallation to Palladium (

), your reaction will fail.

Protodeboronation Start Thiazole-4-Boronic Acid (Neutral) Ate Boronate 'Ate' Complex (Tetrahedral Anion) Start->Ate + Base Base Base (OH-) Base->Ate Transmetal Pd-Catalyst (Transmetallation) Ate->Transmetal Path A: Productive (Needs Fast Catalyst) Dead Thiazole (H) (Protodeboronated Waste) Ate->Dead Path B: Decomposition (Fast in Thiazoles) Product Cross-Coupled Product (Desired) Transmetal->Product Proton Proton Source (H2O / ROH) Proton->Dead

Figure 1: The Kinetic Competition. In thiazoles, Path B (Red) often outcompetes Path A (Green) unless specific "Slow Release" protocols are used.

Part 2: Validated Protocols & Solutions

Do not attempt to optimize a standard Suzuki reaction (e.g.,


, 

,

). You need specialized conditions.
Solution A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up and maximum reliability.

The Concept: Instead of dumping unstable boronic acid into the reaction, use a MIDA (N-methyliminodiacetic acid) boronate.[1][2][3][4] This protects the boron atom.[1][2] Under specific hydrolytic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalyst's consumption.[5] This keeps the concentration of the unstable "ate" complex low, minimizing decomposition [1].

Protocol:

  • Reagent: Use Thiazole-4-MIDA boronate (commercially available or synthesized).

  • Solvent: Dioxane : Water (5:1 ratio). Crucial: The water is needed for hydrolysis.

  • Base:

    
     (3.0 equiv). Do NOT use Carbonates or Hydroxides.
    
  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Why SPhos/XPhos? These electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, helping the catalyst "win" the race against decomposition [2].

  • Temperature: 60°C.

Solution B: The Anhydrous Strategy (Pinacol Esters)

Best for: Small scale discovery chemistry where MIDA is unavailable.

If you must use the pinacol ester, you must eliminate the proton source (water).

Protocol:

  • Reagent: Thiazole-4-boronic acid pinacol ester.

  • Solvent: Anhydrous THF or Toluene (Dry).

  • Base: CsF (Cesium Fluoride) or Ag2O (Silver Oxide).

    • Why Fluoride? It activates the boron without generating high concentrations of hydroxide or requiring water [3].

  • Additive: Molecular Sieves (4Å).

  • Atmosphere: Strict Argon/Nitrogen line.

Solution C: The Molander Salt (Trifluoroborates)

Best for: Long-term storage stability.

Potassium trifluoroborates (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) are solids that are stable to air and water.[6] Like MIDA, they release the active species slowly in situ [4].[7]

Protocol:

  • Reagent: Potassium (thiazol-4-yl)trifluoroborate.

  • Conditions: Similar to standard Suzuki, but often requires an alcohol co-solvent (MeOH/H2O) to facilitate the hydrolysis of the

    
     group.
    

Part 3: Data & Decision Matrix

Use this table to select the correct reagent for your campaign.

FeatureFree Boronic AcidPinacol EsterMIDA BoronateTrifluoroborate salt
Storage Stability Poor (< 2 weeks)ModerateExcellent (Years)Excellent (Years)
Protodeboronation Risk High High (if wet)Low (Protected)Low
Atom Economy HighLowLowHigh
Recommended Base None (Avoid use)CsF / Ag2OK3PO4K2CO3 / Et3N
Water Tolerance LowZero (Anhydrous)High (Required)High (Required)

Part 4: Troubleshooting FAQs

Q1: My LCMS shows a mass corresponding to the thiazole starting material (M-B(OH)2) but with a hydrogen instead of Boron. Is this the product? A: No. This is the protodeboronated byproduct.[8] It means your catalyst is too slow or your base is too strong. Switch to the MIDA Boronate protocol immediately. If using pinacol esters, dry your solvents.[9]

Q2: Can I use Na2CO3 or K2CO3 as the base? A: generally, No . Carbonates in water generate a high pH spike that accelerates the formation of the "ate" complex before the catalyst is ready.


 (Tribasic potassium phosphate) is buffered and milder, making it the superior choice for unstable heterocycles [1].

Q3: Why does adding Copper (CuCl) sometimes help? A: This is the Liebeskind-Srogl coupling. It’s a different mechanism entirely that uses Thioesters or similar electrophiles. For standard Suzuki coupling of thiazoles, Copper can sometimes stabilize the intermediate, but it is less reliable than the MIDA strategy.

Q4: I cannot buy the MIDA boronate. How do I make it? A: You can synthesize it from the unstable boronic acid.

  • Procedure: Reflux the boronic acid with MIDA (N-methyliminodiacetic acid) in Toluene/DMSO under Dean-Stark conditions to remove water. The resulting MIDA boronate will precipitate or can be crystallized, locking the unstable boron into a sp3-hybridized, stable cage [5].

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A General and Predictable Solution for the Synthesis of Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.[1]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Derivatives. Journal of the American Chemical Society.[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[10] Accounts of Chemical Research.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Troubleshooting Low Yields in Thiazole Boronic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in these critical synthetic transformations. The unique electronic properties and potential for catalyst inhibition by the thiazole moiety can present specific hurdles. This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, valued for its broad functional group tolerance and mild reaction conditions.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the desired biaryl product and regenerate the active catalyst.[3] Understanding this cycle is fundamental to diagnosing issues in your reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R¹-Pd(II)-X)L_n A->B R¹-X Product Coupled Product (R¹-R²) C Transmetalation (R¹-Pd(II)-R²)L_n B->C R²-B(OR)₂ Base C->A Reductive Elimination R¹-R² R1X Thiazole Halide (R¹-X) R1X->B R2B Boronic Acid/Ester (R²-B(OR)₂) R2B->C Base Base Base->C

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing little to no conversion of starting materials. Where should I start my investigation?

Low to no conversion is often indicative of a fundamental issue with one of the core components of the reaction. A systematic approach is crucial.

Initial Checks:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under a positive pressure of inert gas throughout the reaction.[5]

  • Reagent Quality:

    • Solvents: Anhydrous solvents are often preferred to prevent unwanted side reactions. Ensure solvents are freshly distilled or from a recently opened bottle.

    • Base: The physical state of the base can be critical. Finely powder solid bases to maximize surface area.[6] Ensure anhydrous bases are truly dry.

    • Thiazole Halide & Boronic Acid: Verify the purity of your starting materials. Impurities can sometimes inhibit the catalyst.[7]

Troubleshooting Workflow:

No_Conversion_Troubleshooting Start Low/No Conversion Inert_Atmosphere Verify Inert Atmosphere Start->Inert_Atmosphere Reagent_Quality Check Reagent Purity & Dryness Inert_Atmosphere->Reagent_Quality Catalyst_Activity Is the Catalyst Active? Reagent_Quality->Catalyst_Activity Base_Choice Is the Base Effective? Catalyst_Activity->Base_Choice Temperature Is the Temperature Sufficient? Base_Choice->Temperature Ligand_Choice Is the Ligand Appropriate? Temperature->Ligand_Choice Conclusion Systematically Optimize Ligand_Choice->Conclusion

Caption: Systematic troubleshooting for low/no conversion.

Deeper Dive:

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[4] If you suspect this, consider using a higher catalyst loading or switching to a more robust ligand system.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[10] The choice of base is often solvent-dependent.[11]

Q2: I'm observing significant protodeboronation of my thiazole boronic acid. How can I mitigate this?

Protodeboronation is a common side reaction where the boronic acid reacts with a proton source to replace the C-B bond with a C-H bond, leading to a significant loss of your nucleophilic coupling partner.[12] Thiazole boronic acids, particularly certain isomers, can be highly susceptible to this decomposition pathway.[13]

Primary Causes and Solutions:

CauseExplanationRecommended Action
Presence of Water Water can act as a proton source, facilitating protodeboronation, especially under basic conditions.[12]Use rigorously dried solvents and reagents. Consider anhydrous reaction conditions.[1]
Reaction pH The rate of protodeboronation is highly pH-dependent. For some heteroaromatic boronic acids, the zwitterionic form present at neutral pH is particularly unstable.[12][13]Carefully select the base to control the reaction pH. Sometimes, adding an acid or base can shift the equilibrium away from the reactive species.[12]
Elevated Temperature & Long Reaction Times Prolonged exposure to heat can accelerate the rate of protodeboronation.Use a more active catalyst system to enable lower reaction temperatures and shorter reaction times.[12] Consider microwave-assisted synthesis for rapid heating.[14]
Boronic Acid Instability Some thiazole boronic acid isomers are inherently unstable.[15]Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA boronate ester, which slowly releases the boronic acid in situ.[1][12]

Experimental Protocol: Conversion of Thiazole Boronic Acid to its Pinacol Ester

  • To a stirred solution of the thiazole boronic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or Dioxane), add pinacol (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the boronic acid.

  • Remove the solvent under reduced pressure. The resulting boronic ester can often be used in the subsequent cross-coupling reaction without further purification.

Q3: My main side product is the homocoupling of the thiazole boronic acid. What is causing this and how can I prevent it?

Homocoupling results in the formation of a bi-thiazole species and is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[10][16]

Key Factors and Preventative Measures:

  • Oxygen Contamination: As mentioned previously, rigorous degassing of solvents and maintaining a strict inert atmosphere is critical. Oxygen can facilitate the oxidative homocoupling of boronic acids.[16]

  • Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be slow or incomplete, and the remaining Pd(II) can promote homocoupling.[16]

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald-type pre-catalyst) that rapidly generates the active Pd(0) species.[11]

  • Slow Transmetalation: If the desired transmetalation step is slow, the activated boronic acid may have a longer lifetime in the reaction mixture, increasing the likelihood of homocoupling.

    • Solution: Optimize the base and solvent to accelerate the transmetalation step. A stronger base or a solvent system that better solubilizes the boronate species can be beneficial.[8]

Q4: How do I choose the optimal catalyst, ligand, and base for my specific thiazole substrates?

There is no single "magic bullet" set of conditions for all Suzuki couplings.[17] A systematic screening of parameters is often necessary. However, some general guidelines can be followed.

Parameter Selection Guide:

ParameterConsiderations for Thiazole CouplingsRecommended Starting Points
Palladium Source Pd(II) sources require in-situ reduction. Pd(0) sources are directly active. Pre-catalysts offer stability and reliable generation of the active species.[18]Beginner: Pd(PPh₃)₄[19]Intermediate: Pd(dppf)Cl₂Advanced/Challenging Couplings: Buchwald G3 Pre-catalysts[1]
Ligand The electron-rich and potentially coordinating nature of the thiazole ring often necessitates the use of electron-rich and sterically bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[6][11]Standard: PPh₃ (often comes with the catalyst)Improved Performance: Buchwald ligands (e.g., SPhos, XPhos, RuPhos)[10][11]
Base The base must be strong enough to form the boronate species for transmetalation but not so strong as to cause degradation of sensitive functional groups.[5]Weak/Mild: K₂CO₃, Na₂CO₃[20]Strong/Versatile: K₃PO₄, Cs₂CO₃[10][21]
Solvent The solvent system must solubilize all components of the reaction. Aprotic polar solvents, often with a water co-solvent, are common.Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF[2][21]

High-Throughput Experimentation (HTE) for Optimization:

For particularly challenging couplings, employing high-throughput screening techniques can rapidly identify optimal conditions by testing numerous combinations of catalysts, ligands, bases, and solvents in parallel.[18] This approach saves significant time and resources compared to traditional one-factor-at-a-time optimization.[22]

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J.
  • BenchChem. (n.d.). Technical Support Center: Furan-Thiazole Coupling Reactions.
  • Wikipedia. (n.d.). Protodeboronation.
  • Cox, P. A., et al. (2016).
  • G. C. Lloyd-Jones, et al. (n.d.).
  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • ResearchGate. (n.d.). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF.
  • Wikipedia. (n.d.). Suzuki reaction.
  • TCI Chemicals. (n.d.). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?.
  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Nature. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • American Chemical Society. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • ACS Publications. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • PubMed Central. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • MDPI. (2010).
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Royal Society of Chemistry. (n.d.). Boron complexes of thiazole-bridged 1,5-bidentate nitrogen ligands: synthesis and acid-responsive photophysical properties.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Impurity Identification for 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the identification and characterization of impurities associated with 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid, a key heterocyclic building block in contemporary drug discovery. We delve into the likely synthetic and degradation pathways that generate these impurities, offering a mechanistic understanding of their origin. A comparative analysis of liquid chromatography-mass spectrometry (LC-MS) methodologies is presented, contrasting different stationary phases and mobile phase pH strategies to overcome the unique analytical challenges posed by boronic acids. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, scientifically-sound methods for quality control and regulatory compliance.

Part 1: Introduction to the Analytical Challenge

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid represents a confluence of chemical functionalities that are highly valuable in medicinal chemistry for building molecular complexity, primarily through Suzuki-Miyaura cross-coupling reactions[1]. The molecule combines a basic piperidine moiety, an aromatic thiazole core, and a reactive boronic acid group. While indispensable, the boronic acid functional group presents significant analytical hurdles. These compounds are notoriously susceptible to degradation and can exist in equilibrium with other species, such as cyclic anhydrides (boroxines), complicating their analytical profiles[1][2].

Effective impurity profiling is a non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the strategic and tactical knowledge required to develop a self-validating LC-MS method for the comprehensive identification of process-related and degradation impurities of this specific molecule.

Part 2: The Genesis of Impurities: A Mechanistic Perspective

Understanding the potential sources of impurities is the foundational step in developing a targeted analytical method. Impurities can be broadly categorized as process-related (arising from the synthesis) or degradation-related (arising from instability).

Plausible Synthetic Pathway and Process Impurities

While multiple synthetic routes exist for such molecules, a common approach involves the construction of the substituted thiazole followed by a borylation step. A plausible pathway could start from 2-amino-4-bromothiazole.

G cluster_0 Synthesis Pathway cluster_1 Potential Process Impurities A 2-Amino-4-bromothiazole B 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole A->B Nucleophilic Aromatic Substitution (SNAr) C Target Molecule: 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid B->C Pd-catalyzed Borylation I1 Impurity A: Unreacted Starting Material (2-Bromo-4-(4-methylpiperidin-1-yl)thiazole) B->I1 Incomplete Reaction I2 Impurity B: Homocoupling By-product B->I2 Side Reaction D 4-Methylpiperidine D->B E Bis(pinacolato)diboron (Miyaura Borylation) E->C

Caption: Plausible synthetic route and associated process impurities.

Based on this pathway, key process-related impurities to monitor would include:

  • Impurity A (Starting Material): Unreacted 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole.

  • Impurity B (Homocoupling): A dimeric species formed by the coupling of two molecules of the bromo-thiazole precursor.

  • Reagents: Residual palladium catalysts or inorganic salts.

Degradation Pathways

Boronic acids are prone to several degradation pathways, particularly protodeborylation and oxidation[3][4]. The presence of moisture and oxygen can accelerate these processes.

G cluster_0 Degradation Pathways Parent Target Molecule: 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid D1 Impurity C: Protodeborylation Product (2- (4-Methylpiperidin-1-yl)thiazole) Parent->D1 H+ / H2O D2 Impurity D: Oxidation Product (2-(4-Methylpiperidin-1-yl)thiazol-4-ol) Parent->D2 [O] D3 Boroxine (Trimer Anhydride) Parent->D3 -3 H2O (Equilibrium) D3->Parent +3 H2O (Equilibrium)

Caption: Key degradation pathways for the target molecule.

  • Impurity C (Protodeborylation): This is often the most common degradation product, where the C-B bond is cleaved and replaced by a C-H bond[2][4].

  • Impurity D (Oxidation): The boronic acid is replaced by a hydroxyl group, a process that can be mediated by reactive oxygen species[3][5].

  • Boroxine Formation: A reversible dehydration reaction where three boronic acid molecules condense to form a six-membered ring[1]. This is not a formal impurity but an equilibrium species that can complicate chromatography and mass spectra.

Summary of Potential Impurities

The following table summarizes the key impurities to target during method development.

Impurity IDStructure NameMolecular FormulaMonoisotopic Mass (Da)Source
Parent 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid C10H17BN2O2S 240.1053 Target Molecule
Impurity A2-Bromo-4-(4-methylpiperidin-1-yl)thiazoleC10H15BrN2S274.0194Process (Starting Material)
Impurity C2-(4-Methylpiperidin-1-yl)thiazoleC10H16N2S196.1034Degradation (Protodeborylation)
Impurity D2-(4-Methylpiperidin-1-yl)thiazol-4-olC10H16N2OS212.0983Degradation (Oxidation)

Part 3: Comparative LC-MS Strategies for Impurity Identification

The successful analysis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid and its impurities requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection.

Liquid Chromatography: Taming a Reactive Analyte

The Causality Behind Column and Mobile Phase Selection: Boronic acids are polar and can undergo unwanted interactions with the silica backbone of traditional reversed-phase columns, leading to poor peak shape[2][6]. Furthermore, the piperidine moiety is basic, while the boronic acid is a weak Lewis acid (pKa ≈ 9)[1]. This dual nature dictates the mobile phase strategy.

Comparison of Chromatographic Conditions

ParameterMethod 1: Low pH (Acidic) Method 2: High pH (Basic) Rationale & Insights
Column Waters ACQUITY UPLC BEH C18, 1.7 µmWaters ACQUITY UPLC BEH C18, 1.7 µmA high-purity bridged-ethyl hybrid (BEH) particle provides excellent stability at both low and high pH, making it ideal for comparative studies.
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Hydroxide in WaterLow pH: Protonates the basic piperidine, ensuring good peak shape for the parent and amine-containing impurities. High pH: Deprotonates the boronic acid to form a boronate anion, which can improve retention and peak shape for the parent molecule[6][7].
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a preferred organic modifier for MS due to its lower viscosity and efficient ESI spray formation[8].
Expected Outcome Good peak shape for basic impurities. Parent compound may have earlier retention and potential for peak tailing if silanol interactions are not fully mitigated.Improved retention and peak shape for the parent boronic acid. May provide different selectivity for impurities, aiding in peak identification.
  • Expert Insight: While C18 is a workhorse, for particularly challenging separations involving polar analytes, consider columns with alternative stationary phases like T3, which are designed for enhanced retention of polar compounds[6]. Additionally, newer column technologies with modified surfaces (e.g., Waters MaxPeak Premier) are designed to minimize analyte-metal interactions, which can significantly improve peak shape for compounds like boronic acids[6].

Mass Spectrometry: From Detection to Elucidation

Ionization Strategy: The molecule's structure is amenable to Electrospray Ionization (ESI).

  • Positive Ion Mode (ESI+): The 4-methylpiperidine group contains a tertiary amine that is easily protonated. This will be the most sensitive mode for the parent compound and any impurities containing this moiety, yielding a strong [M+H]⁺ ion.

  • Negative Ion Mode (ESI-): While less intuitive, boronic acids can be detected in negative mode, often as adducts with mobile phase components (e.g., [M+Formate]⁻ or [M+OH]⁻)[7][9]. This mode can be diagnostic for the presence of the boronic acid group.

High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguity: Using an Orbitrap or TOF mass spectrometer is critical. The ability to obtain accurate mass measurements (typically < 5 ppm mass error) allows for the confident determination of the elemental composition of unknown impurity peaks, a cornerstone of structural elucidation[10][11].

Tandem Mass Spectrometry (MS/MS): Confirming the Structure: Fragmentation analysis is used to confirm the proposed structures of impurities. For the parent molecule, expected fragmentation pathways in ESI+ would include:

  • Neutral loss of the boronic acid group [B(OH)₂].

  • Cleavage of the thiazole ring[12][13][14].

  • Fragmentation of the 4-methylpiperidine ring.

By comparing the fragmentation patterns of an impurity with the parent compound, one can determine which part of the molecule has been modified. For example, Impurity C (protodeborylation product) would show a similar fragmentation pattern to the parent but with a different precursor mass.

Part 4: Validated Experimental Protocols

The following protocols provide robust starting points for method development. They should be adapted and validated for the specific instrumentation used.

Protocol 1: UPLC-MS Method (Low pH)
  • Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer (or equivalent).

  • Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile at 0.1 mg/mL.

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 8 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temp: 150 °C.

    • Desolvation Temp: 450 °C.

    • Scan Range: 50 - 800 m/z.

    • Acquisition Mode: MSᴱ (acquires low and high energy data in a single run to provide precursor and fragment ion information simultaneously).

Protocol 2: UPLC-MS Method (High pH)
  • Instrumentation: As above.

  • Sample Preparation: As above.

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ≈ 10.5).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

    • Gradient: Same as low pH method.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Parameters as in the low pH method. It is advisable to re-optimize cone voltage for the specific mobile phase.

Part 5: Data Interpretation Workflow

A systematic approach is essential for confidently identifying impurities from complex data sets.

G A Acquire LC-HRMS Data (e.g., MSᴱ or IDA) B Process Data: Peak Detection & Deconvolution A->B C Generate Elemental Compositions from Accurate Mass B->C D Compare against Target List (Known Impurities) C->D E For Unknowns: Propose Plausible Structures C->E Peak not in Target List H Identification Confirmed D->H Match Found F Analyze MS/MS Fragmentation Pattern E->F G Confirm Structure (Compare to Parent or Standard) F->G G->H

Caption: Systematic workflow for impurity identification using LC-HRMS.

Trustworthiness through Self-Validation: Running samples using both the low and high pH methods acts as a self-validating system. An impurity identified under both conditions with the same accurate mass and plausible retention behavior provides a much higher degree of confidence than a single-method identification. The change in relative retention times between the two methods can also provide clues about the impurity's chemical nature (e.g., acidic vs. basic).

Part 6: Conclusion and Recommendations

The robust identification of impurities in 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is an achievable but non-trivial task that requires a deep understanding of the analyte's chemistry and a multi-faceted analytical approach.

Key Recommendations:

  • Anticipate Impurities: Begin with a thorough understanding of the synthetic route and inherent instabilities of boronic acids to create a target list of potential impurities.

  • Employ Orthogonal Chromatography: Develop and compare both low pH and high pH LC methods. This provides different selectivity and serves as a cross-validation tool, significantly increasing the trustworthiness of your results.

  • Leverage High-Resolution Mass Spectrometry: HRMS is indispensable for determining elemental compositions and differentiating between isobaric species.

  • Utilize MS/MS for Confirmation: Use fragmentation data to confirm the structures of known impurities and to elucidate the structures of novel ones by comparing them to the parent compound.

  • Use Modern Column Technology: To mitigate the challenges of analyzing boronic acids, utilize columns with low silanol activity or advanced surfaces designed to reduce non-specific binding.

By implementing these strategies, analytical scientists can build a comprehensive and reliable impurity profile, ensuring the quality and safety of this important pharmaceutical building block.

References

  • Al-Bazi, S. J., & El-Shishtawy, R. M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1455-1467. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 225-235. [Link]

  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 24(9), 1737-1742. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Qian, K., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 177-184. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. [Link]

  • Oss, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793. [Link]

  • Reddy, G. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1637-1642. [Link]

  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(23), 7444-7453. [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Kumar, A., et al. (2012). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 35(19), 2715-2728. [Link]

  • ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • Bullen, M. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Wang, Z., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 837. [Link]

  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. [Link]

  • Liu, X. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Long, F., et al. (2018). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Research Trends. [Link]

  • Google Patents. (2012). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Van Eeckhaut, A., & Lanckmans, K. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Google Patents. (2020).
  • Al-Sowayan, N. S. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 13(13), 7586. [Link]

  • Smith, A. M., et al. (2019). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 11(11), 988-996. [Link]

  • Vasková, J., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 14(1), 1-13. [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

  • Murphy, C. L. W. (2017). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • Gaikwad, N. D., et al. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 6(9), 759-766. [Link]

Sources

A Comparative Guide to HPLC Method Development for 2-(4-Methylpiperidin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Methylpiperidin-1-yl)thiazole derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical decisions in method development, from initial analyte characterization to final method validation, ensuring the creation of a reliable and self-validating analytical procedure.

Foundational Strategy: Understanding the Analyte

The molecular structure of the target analyte is the blueprint for our method development strategy. The 2-(4-Methylpiperidin-1-yl)thiazole scaffold presents two key features that dictate its chromatographic behavior:

  • The Thiazole Ring: A heterocyclic aromatic system.[1][2] This aromaticity allows for potential π-π interactions with specific stationary phases and provides a strong chromophore for UV detection.

  • The 4-Methylpiperidine Moiety: An aliphatic, basic nitrogen group. The pKa of this group is critical; in an unbuffered or improperly pH-controlled mobile phase, this nitrogen can exist in both ionized and non-ionized forms, leading to poor peak shape (tailing).

Therefore, our primary challenges are to achieve adequate retention of this moderately polar compound while maintaining excellent peak symmetry by controlling the ionization state of the basic nitrogen.

The Core of Separation: Stationary Phase Selection

The choice of stationary phase is the most critical factor influencing selectivity. We will compare three common reversed-phase columns to assess their suitability. Reversed-phase chromatography is the logical starting point due to the analyte's organic-soluble nature.[3]

  • Conventional C18 (L1): The industry workhorse, offering high hydrophobicity. It separates primarily based on hydrophobic interactions.[3] For our analyte, it provides a strong retentive mechanism.

  • Polar-Embedded C18 (L1): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This modification makes the phase more resistant to dewetting in highly aqueous mobile phases and can offer alternative selectivity for polar and basic compounds by interacting with free silanols, reducing peak tailing.[4][5]

  • Phenyl-Hexyl (L11): This phase provides a unique selectivity mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic thiazole ring of the analyte, which can be crucial for separating it from structurally similar impurities.[3][5]

Comparative Experimental Data: Column Performance

A screening experiment was conducted using a generic starting gradient. The results are summarized below.

Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale & Observations
Standard C18 5.81.78,500Good retention, but significant peak tailing observed, likely due to secondary interactions between the basic nitrogen and residual silanols.
Polar-Embedded C18 5.21.211,200Slightly less retention but a marked improvement in peak shape and efficiency. The embedded polar group effectively shields the basic analyte from silanols.
Phenyl-Hexyl 6.51.310,500Increased retention compared to C18, suggesting π-π interactions are significant. Peak shape is excellent. This column offers the most unique selectivity and is a strong candidate for resolving potential aromatic impurities.

Fine-Tuning the Separation: Mobile Phase Optimization

With the column selected, we optimize the mobile phase to achieve the desired retention, resolution, and peak shape.

Organic Modifier: Acetonitrile vs. Methanol
  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is a weaker solvent than methanol in reversed-phase, often leading to different selectivity.

  • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding, offering different selectivity compared to ACN. It often provides better solubility for certain compounds.

For thiazole derivatives, ACN typically yields sharper peaks and is the preferred starting point.

pH and Buffer Selection: The Key to Peak Symmetry

Controlling the mobile phase pH is non-negotiable for basic analytes. The goal is to work at a pH at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single ionic state. For a basic amine, this means working at a low pH (e.g., pH < 4).

  • Formic Acid (0.1%): Provides a pH of ~2.7. It is volatile and MS-compatible, making it an excellent choice.

  • Phosphate Buffer (e.g., 20mM Potassium Phosphate at pH 3.0): Offers high buffering capacity, leading to very robust methods. However, it is non-volatile and not suitable for LC-MS.

Experimental Observation: Using a mobile phase of Acetonitrile and 0.1% Formic Acid in water provided a sharp, symmetrical peak for the 2-(4-Methylpiperidin-1-yl)thiazole derivative on the Phenyl-Hexyl column, confirming that a low pH effectively protonates the basic nitrogen and minimizes undesirable secondary interactions.

Developing a Stability-Indicating Method: Forced Degradation

A critical requirement for methods used in pharmaceutical stability studies is that they must be "stability-indicating."[6] This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[7][8] Forced degradation studies are the cornerstone of demonstrating this capability.[9][10][11]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the 2-(4-Methylpiperidin-1-yl)thiazole derivative in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to the final concentration.

  • Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 105°C for 48 hours. Dilute the solution sample to the final concentration.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid material to UV/Vis light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] Dilute the solution sample to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a Photodiode Array (PDA) detector.

Data Presentation: Forced Degradation Results
Stress Condition% Degradation of APINumber of Degradant PeaksResolution (Rs) of Closest PeakPeak Purity
Control (Unstressed) 0%0N/APass
Acid (1N HCl, 80°C) 15.2%22.8Pass
Base (1N NaOH, 80°C) 28.5%32.1Pass
Oxidative (30% H₂O₂) 8.9%13.5Pass
Thermal (105°C) 4.1%1> 4.0Pass
Photolytic (ICH Q1B) 6.5%22.5Pass

Peak Purity Analysis: The use of a PDA detector is essential to assess the spectral homogeneity of the main analyte peak in all stressed samples.[13][14] A "Pass" result indicates that the purity angle is less than the purity threshold, providing confidence that no degradants are co-eluting with the API.[15][16] The successful separation of all generated degradants with a resolution (Rs) > 2.0 validates the method as stability-indicating.

Final Method Protocol & System Validation

The culmination of the development and degradation studies is a robust, validated analytical method.

Diagram: HPLC Method Development & Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Analyte 1. Analyte Characterization (pKa, logP, UV Spectra) Column 2. Column Screening (C18, Polar-Embedded, Phenyl) Analyte->Column Selectivity Goal MobilePhase 3. Mobile Phase Optimization (pH, Organic Modifier, Gradient) Column->MobilePhase Optimize Resolution Detector 4. Detector Settings (Wavelength, Bandwidth) MobilePhase->Detector Optimize Sensitivity ForcedDeg 5. Forced Degradation (Specificity & Stability-Indicating) Detector->ForcedDeg Final Method Validation 6. Formal Validation (Linearity, Accuracy, Precision) ForcedDeg->Validation Prove Specificity SST 7. System Suitability Test (SST) Validation->SST Validated Method Analysis 8. Sample Analysis SST->Analysis QC Check

Caption: Workflow for HPLC method development and validation.

Recommended HPLC Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile in Water

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions over 0.5 minutes, and equilibrate for 4.5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 275 nm (based on UV maxima of the thiazole chromophore)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, the system's performance must be verified.[17][18] This is achieved by injecting a standard solution multiple times (typically 5 or 6 replicates) and evaluating the following parameters.[19][20][21]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) %RSD of Peak Area ≤ 1.0% (for 5 injections)Demonstrates the precision of the injector and detector.[19]
Resolution (Rs) Rs ≥ 2.0 between API and closest impurityEnsures baseline separation from any known impurities or degradants.

Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump issues, incorrect mobile phase) that must be rectified before proceeding with sample analysis.

Understanding Parameter Interdependencies

Effective method development requires understanding how changing one parameter affects others. This logical relationship is crucial for efficient troubleshooting and optimization.

Diagram: Interdependencies in HPLC Method Development

HPLC_Logic cluster_Input Input Parameters (What you control) cluster_Output Output Characteristics (What you measure) cluster_Goal Primary Goal Col Column Chemistry (e.g., C18, Phenyl) Sel Selectivity (α) Col->Sel Primary Effect MP_pH Mobile Phase pH RT Retention Time MP_pH->RT for ionizables Shape Peak Shape (Tf) MP_pH->Shape MP_Org Organic Modifier (%B, ACN vs MeOH) MP_Org->RT Primary Effect MP_Org->Sel Flow Flow Rate Flow->RT Eff Efficiency (N) Flow->Eff Temp Temperature Temp->RT Temp->Eff Res Resolution (Rs) RT->Res Sel->Res Eff->Res

Caption: Logical relationships between key HPLC parameters.

This guide has provided a comprehensive framework for the systematic development of a stability-indicating HPLC method for 2-(4-Methylpiperidin-1-yl)thiazole derivatives. By grounding our choices in the physicochemical properties of the analyte and systematically comparing and optimizing column and mobile phase parameters, we have established a robust, specific, and self-validating method suitable for quality control and stability testing in a regulated pharmaceutical environment.

References

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). International Journal of All Research Scientific and Technical. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. [Link]

  • System suitability testing: Significance and symbolism. (2025, March 4). LinkedIn. [Link]

  • Method Development & Forced Degradation. (n.d.). J-Star Research. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). LinkedIn. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2015). PMC. [Link]

  • Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals. (n.d.). Shimadzu. [Link]

  • PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. (2021, December 27). Waters Corporation. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024, January 1). LCGC International. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). Biovanix Chromatography. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • Column Selection for Reversed-Phase HPLC. (2025, November 29). LCGC International. [Link]

  • Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. (n.d.). Waters Corporation. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Separation Science. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). Amsbiopharma. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2025, August 18). ResearchGate. [Link]

  • Ich guidelines for validation final. (n.d.). Slideshare. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2025, August 10). ResearchGate. [Link]

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. (2016, May 30). SciSpace. [Link]

  • Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite. (2018, February 16). International Journal of Chemical Studies. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Systematic Reviews in Pharmacy. [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (n.d.). JETIR.org. [Link]

Sources

Reactivity profile of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid vs phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, stability, and synthetic utility of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid versus the industry-standard Phenylboronic acid (PBA) .

Executive Summary

While Phenylboronic acid (PBA) serves as the robust "workhorse" of Suzuki-Miyaura cross-coupling, 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (hereafter referred to as Thiazole-BA ) represents a "high-maintenance" class of heterocyclic boronates.

The critical differentiator is protodeboronation .[1] PBA is kinetically stable in aqueous base at high temperatures. In contrast, Thiazole-BA is prone to rapid C–B bond cleavage due to the synergistic destabilization from the electron-rich thiazole ring and the basic piperidine substituent. Successful utilization of Thiazole-BA requires specific protocols that suppress zwitterionic decomposition pathways.

Structural & Electronic Analysis

The reactivity difference stems fundamentally from the electronic environment of the carbon atom attached to the boron.

FeaturePhenylboronic Acid (PBA)2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid
Core Structure Carbocyclic (Benzene)Heterocyclic (1,3-Thiazole)
Electronic Nature Electron-neutral / slightly deficientHighly Electron-Rich (due to C2-amino donor)
Basicity Negligible (Ring pKa < 0)Basic (Piperidine N + Thiazole N)
C–B Bond Lability Low (High bond order)High (Susceptible to ipso-protonation)
Coordination Trigonal planar (sp²)Potential for intramolecular B···N interactions
The "Piperidine Effect"

The 4-methylpiperidin-1-yl group at the C2 position is a strong electron donor (Hammett


). Through resonance, it pushes electron density onto the thiazole ring, specifically increasing the basicity of the ring nitrogen and the electron density at C4 and C5. While this enhances nucleophilicity in SNAr reactions, it significantly destabilizes the C–B bond at C4, making the molecule prone to hydrolytic cleavage.

Stability & Protodeboronation Mechanism[2]

The most common failure mode for Thiazole-BA is protodeboronation , where the boronic acid group is replaced by a proton under catalytic conditions.

Comparative Stability Data
  • PBA: Half-life (

    
    ) in 1M NaOH/MeOH at 70°C is typically > 48 hours .
    
  • Thiazole-BA: Estimated

    
     in aqueous base (pH 10-12) at 70°C is < 15 minutes  [1].
    
Mechanism of Decomposition

Unlike PBA, which requires forcing conditions to decompose, Thiazole-BA undergoes a Zwitterionic Fragmentation Pathway . The basic nitrogen of the piperidine or the thiazole ring acts as an internal base, facilitating proton transfer to the ipso-carbon.

Protodeboronation Start Thiazole-BA (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + OH- Base Base (OH-) Zwitterion Zwitterionic Intermediate (Critical Step) Boronate->Zwitterion Protonation of Ring N or Amine Transition C-B Cleavage Transition State Zwitterion->Transition Ipso-attack Product De-boronated Thiazole (H) Transition->Product - B(OH)3 PBA_Start Phenylboronic Acid PBA_Stable Stable Boronate PBA_Start->PBA_Stable + OH- PBA_Stable->Product Very Slow (High Ea)

Figure 1: The accelerated decomposition pathway of Thiazole-BA involves a zwitterionic intermediate that is absent in Phenylboronic acid.

Synthetic Utility: Suzuki-Miyaura Coupling[3]

To successfully couple Thiazole-BA, one must outcompete the rate of protodeboronation with the rate of Transmetallation.

Optimization Strategy
  • Avoid Aqueous Base: Water acts as the proton source for decomposition. Use anhydrous bases.[2]

  • Accelerate Transmetallation: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that facilitate rapid oxidative addition and transmetallation.

  • "Slow Release" (Optional): If the free acid fails, converting it to a MIDA boronate or Trifluoroborate salt can protect the boron until the moment of reaction [2].

Comparative Protocol Table
ParameterStandard Protocol (PBA)Optimized Protocol (Thiazole-BA)
Solvent Toluene/Water, DMF/Water, Dioxane/WaterAnhydrous 1,4-Dioxane or THF
Base

,

(Aqueous)
CsF ,

(Anhydrous)
, or

Catalyst

or


+ XPhos/SPhos
or Pd-G3/G4
Temperature 80°C – 100°C60°C (or rapid microwave heating)
Stoichiometry 1.1 equiv Boronic Acid1.5 – 2.0 equiv Boronic Acid (to account for loss)
Recommended Workflow for Thiazole-BA

This workflow minimizes the time the boronic acid spends in a destabilizing environment.

Workflow Step1 1. Pre-mix Catalyst & Ligand (Pd2(dba)3 + SPhos) in Anhydrous Dioxane Step2 2. Add Aryl Halide (Electrophile) Step1->Step2 Step3 3. Add Base (CsF or K3PO4) *Strictly Anhydrous* Step2->Step3 Step4 4. Add Thiazole-BA LAST (Prevents base-mediated decomp) Step3->Step4 Step5 5. Heat to 60-80°C Monitor by LCMS at 15 min Step4->Step5

Figure 2: Step-by-step addition protocol to maximize yield with unstable heterocyclic boronic acids.

Experimental Protocols

A. Standard Control: Coupling of Phenylboronic Acid

This protocol serves as a system suitability test.

  • Charge a vial with Aryl Bromide (1.0 mmol), PBA (1.1 mmol), and

    
      (2.0 mmol).
    
  • Add

    
      (3 mol%).
    
  • Add Toluene/Water (4:1, 5 mL).

  • Heat at 90°C for 4 hours.

  • Expected Yield: >90%.

B. High-Fidelity Protocol: Coupling of Thiazole-BA

Use this for the 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid.

  • Dry Down: Ensure the Thiazole-BA and base are dried under vacuum for 1 hour prior to use.

  • Catalyst Prep: In a glovebox or under Argon, mix

    
      (2 mol%) and XPhos  or SPhos  (4-8 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 min to form the active catalyst species.
    
  • Reactants: Add the Aryl Bromide (1.0 mmol) and Anhydrous

    
      (3.0 mmol) or CsF  (3.0 mmol).
    
  • Addition: Add Thiazole-BA (1.5 mmol) last.

  • Reaction: Seal and heat to 60°C . Monitor via LCMS every 30 minutes.

    • Note: If protodeboronation is observed (mass of Thiazole-H detected), lower temp to 40°C and increase catalyst loading to 5 mol%.

  • Workup: Filter through Celite immediately upon completion to remove Pd residues which can cause post-reaction decomposition.

Storage & Handling

ConditionPhenylboronic AcidThiazole-BA
Temperature Room Temperature-20°C (Freezer)
Atmosphere Air StableInert (Argon/Nitrogen)
Hygroscopicity LowHigh (Amine forms hydrates)
Shelf Life YearsMonths (Check purity by NMR before use)

Critical Note: If the Thiazole-BA appears as a dark brown solid or gum, it has likely decomposed. Pure material should be an off-white to pale yellow solid.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society, 132(40), 14092–14110. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Using the 2-(4-Methylpiperidin-1-yl)thiazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth comparison of the 2-(4-methylpiperidin-1-yl)thiazole moiety with a potential bioisosteric alternative, offering experimental insights and detailed protocols to inform rational drug design.

The Strategic Value of the 2-(4-Methylpiperidin-1-yl)thiazole Moiety

The 2-(4-methylpiperidin-1-yl)thiazole scaffold is frequently employed in drug discovery for its unique combination of properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore found in numerous approved drugs.[2][3] It can act as a bioisostere for amide and ester groups, often enhancing metabolic stability. The attached 4-methylpiperidine group provides a basic nitrogen center, which can be crucial for target engagement, particularly through hydrogen bonding or salt bridge formation, and can influence physicochemical properties such as solubility and lipophilicity.

However, like any chemical entity, this moiety can present challenges, including metabolic liabilities associated with the piperidine ring or suboptimal pharmacokinetic profiles. Therefore, exploring bioisosteric replacements is a prudent strategy for lead optimization.

A Comparative Case Study: The Amide Bioisostere

To illustrate the principles and practical out-workings of bioisosteric replacement, this guide presents a hypothetical, yet scientifically grounded, case study. We will compare our lead moiety, Compound A (2-(4-methylpiperidin-1-yl)thiazole) , with a close bioisosteric analog, Compound B , where the cyclic piperidine is replaced by an acyclic N,N-diethylamino group. This substitution maintains a tertiary amine but alters the conformational rigidity and lipophilicity.

Table 1: Comparative Performance Data of Compound A and its Bioisostere, Compound B

ParameterCompound A (Lead)Compound B (Bioisostere)Rationale for Comparison
Target Potency (IC50, nM) 1545To assess the impact of conformational rigidity on target binding affinity.
Aqueous Solubility (µM) 5075To evaluate how the change in structure affects solubility, a key factor for oral bioavailability.
Metabolic Stability (t1/2 in human liver microsomes, min) 3045To determine if the acyclic analog offers improved resistance to metabolic degradation.
Cell Permeability (Papp, 10-6 cm/s) 58To measure the ability of the compounds to cross cell membranes, predicting intestinal absorption.
Lipophilicity (LogD at pH 7.4) 2.82.5To quantify the difference in lipophilicity, which influences multiple ADME properties.
Predicted Molecular Weight 210.34199.33A fundamental physicochemical property influencing drug-likeness.
Predicted Polar Surface Area (Å2) 32.729.5An indicator of a molecule's ability to permeate cell membranes.

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design. The predicted properties were generated using online computational tools.[4]

Experimental Protocols for Comparative Evaluation

To generate the comparative data presented above, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole (Compound A) and its Bioisostere (Compound B)

A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5]

Diagram 1: Synthetic Workflow for Compound A and B

cluster_A Synthesis of Compound A cluster_B Synthesis of Compound B A1 4-Methylpiperidine A3 4-Methylpiperidine-1-carbothioamide A1->A3 Reaction with Thiophosgene A2 Thiophosgene A2->A3 A5 Compound A: 2-(4-Methylpiperidin-1-yl)thiazole A3->A5 Hantzsch Synthesis A4 2-Bromo-1-ethanol A4->A5 B1 N,N-Diethylamine B3 N,N-Diethylthiourea B1->B3 Reaction with Thiophosgene B2 Thiophosgene B2->B3 B5 Compound B: 2-(N,N-Diethylamino)thiazole B3->B5 Hantzsch Synthesis B4 2-Bromo-1-ethanol B4->B5

Caption: Synthetic scheme for Compound A and its bioisostere Compound B.

Step-by-Step Synthesis:

  • Preparation of Thioamide/Thiourea Intermediate:

    • To a solution of the respective amine (4-methylpiperidine for Compound A or N,N-diethylamine for Compound B) in a suitable solvent such as dichloromethane, add thiophosgene dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the corresponding thioamide or thiourea.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the thioamide/thiourea intermediate and 2-bromo-1-ethanol in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate.

    • Extract the product with an organic solvent and purify by column chromatography to obtain the final compound.

Protocol 2: In Vitro Target Potency Assay (e.g., Kinase Inhibition Assay)

This protocol describes a generic kinase inhibition assay; specific details will vary depending on the target.

Diagram 2: Workflow for Kinase Inhibition Assay

P1 Prepare Reagents: Kinase, Substrate, ATP, Compounds P2 Incubate Kinase and Compound P1->P2 P3 Initiate Reaction with Substrate and ATP P2->P3 P4 Stop Reaction P3->P4 P5 Detect Signal (e.g., Luminescence, Fluorescence) P4->P5 P6 Data Analysis: Calculate IC50 P5->P6

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Prepare serial dilutions of Compound A and Compound B in a suitable buffer.

  • In a microplate, add the kinase enzyme and the test compound dilutions.

  • Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ Kinase Assay).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Kinetic Aqueous Solubility Assay

This assay provides a high-throughput method to estimate the solubility of a compound.[6]

Step-by-Step Procedure:

  • Prepare a stock solution of each compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the solution using a nephelometer.

  • Alternatively, for a more quantitative measure, filter the samples and analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.

Protocol 4: Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes.[7]

Diagram 3: Metabolic Stability Assay Workflow

M1 Pre-incubate Compound with Human Liver Microsomes M2 Initiate Reaction with NADPH M1->M2 M3 Quench Reaction at Different Time Points M2->M3 M4 Analyze Remaining Parent Compound by LC-MS/MS M3->M4 M5 Calculate Half-life (t1/2) M4->M5

Caption: Workflow for determining metabolic stability in human liver microsomes.

Step-by-Step Procedure:

  • Pre-warm a solution of human liver microsomes and the test compound in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the half-life (t1/2) from the slope of the line.

Protocol 5: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[8]

Step-by-Step Procedure:

  • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

  • Wash the cell monolayer with a transport buffer.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, also perform the experiment in the B-to-A direction.

  • Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Causality Behind Experimental Choices and Interpretation of Results

  • Target Potency: The lower hypothetical potency of the acyclic Compound B could be attributed to the increased conformational flexibility of the N,N-diethylamino group compared to the more rigid piperidine ring of Compound A. This flexibility might result in a higher entropic penalty upon binding to the target, leading to a weaker interaction.

  • Solubility and Lipophilicity: The predicted higher solubility and lower LogD of Compound B are consistent with the removal of the cyclic aliphatic system, which generally increases polarity. This could be advantageous for oral absorption, as a balance between solubility and lipophilicity is crucial.

  • Metabolic Stability: The piperidine ring in Compound A can be susceptible to oxidation by cytochrome P450 enzymes. The acyclic nature of the N,N-diethylamino group in Compound B might offer improved metabolic stability, as reflected in the longer hypothetical half-life.

  • Permeability: The higher predicted permeability of Compound B, despite its slightly lower lipophilicity, could be due to its smaller molecular size and polar surface area, facilitating passive diffusion across the cell membrane.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for evaluating the 2-(4-methylpiperidin-1-yl)thiazole moiety and its bioisosteric replacement with an acyclic amine. The hypothetical case study underscores the importance of a multi-parameter optimization approach in drug discovery. While Compound A may exhibit higher target potency due to its conformational rigidity, Compound B could offer a superior ADME profile, potentially translating to better in vivo efficacy.

The choice between these or other bioisosteres will ultimately depend on the specific project goals and the therapeutic target. Researchers are encouraged to use this guide as a template for their own investigations, adapting the protocols and analyses to their specific needs. The principles of bioisosterism, when applied systematically and supported by robust experimental data, are invaluable for the rational design of safer and more effective medicines.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 645–670. [Link]

  • Batra, S. (2012). The multifaceted 2-aminothiazole scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(6), 853-889. [Link]

  • SwissADME. (2023). Swiss Institute of Bioinformatics. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Why" Behind the Protocol

Handling 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid requires a nuanced approach that goes beyond generic "white powder" safety. This molecule contains three distinct functional moieties, each contributing to its hazard profile:

  • Boronic Acid: Known respiratory irritants; structurally related to boric acid (a known reproductive toxin).

  • Thiazole Core: Often associated with acute toxicity and skin sensitization.

  • Methylpiperidine: A basic heterocycle that can enhance tissue permeability and irritation.

The Precautionary Principle: In the absence of a specific sub-chronic toxicity study for this exact derivative, we treat this substance as a Potential Reproductive Toxin and Severe Irritant . The primary route of exposure in R&D is inhalation of dust during weighing and dermal absorption during solubilization.

PPE Matrix: The Defense Layers

This matrix is designed not just for the solid, but for the solvents you will likely use (e.g., DMF, Dichloromethane, Methanol). Standard nitrile gloves offer zero protection against Dichloromethane (breakthrough <1 min).

Protection ZoneEquipment StandardMaterial SpecificationCritical Operational Note
Hand (Solid) EN 374 / ASTM D6978Nitrile (min 5 mil / 0.12mm)Inspect for pinholes. Change every 60 mins or immediately upon contamination.
Hand (Solution) EN 374 (Type A)Silver Shield / Laminate (Inner) + Nitrile (Outer)CRITICAL: If dissolving in DCM or THF, standard nitrile fails instantly. Use laminate liners.
Eye / Face ANSI Z87.1+ / EN 166Chemical Goggles (Indirect Vent)Safety glasses are insufficient for boronic acids due to fine dust migration.
Respiratory NIOSH N95 / P100Fume Hood (Primary)Respirators are a backup only if hood sash must be raised >18 inches.
Body ISO 13982-1 (Type 5)Lab Coat (High-neck, snap closure)Cotton/Poly blend is standard; Tyvek sleeves required for >5g transfers.

Operational Protocol: The "Zero-Contamination" Workflow

Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static dispersion.

  • Static Control: Boronic acids are prone to static charge. Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • The "Tunnel" Method:

    • Place the receiving flask inside the balance enclosure (if size permits) or use a wide-mouth funnel.

    • Do not pour. Transfer using a spatula to minimize aerosolization.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Boronic acids clean up poorly with water alone due to lipophilicity of the thiazole ring.

Phase B: Solubilization & Reaction (Liquid State)

Risk: Dermal absorption via solvent carrier.

  • Solvent Choice: If using DMF or DMSO, remember these solvents accelerate the transport of the chemical through the skin.

  • Double-Gloving: Don Silver Shield (Laminate) gloves under your nitrile gloves. This preserves dexterity while providing a chemical barrier.

  • Pressure Relief: Boronic acids can release water (dehydration to boroxine) or react with carbonates to release CO2. Ensure reaction vessels are vented or equipped with a bubbler.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol Start START: Task Assessment RiskCheck Check Solvent System (DCM/DMF vs. Water/Alc) Start->RiskCheck PPE_Std PPE Level 1: Nitrile Gloves + Lab Coat + Safety Glasses RiskCheck->PPE_Std Aqueous/Alcohol PPE_High PPE Level 2: Laminate Liners + Goggles + Tyvek Sleeves RiskCheck->PPE_High DCM/DMF/THF Engineering Engineering Control: Fume Hood Sash < 18" PPE_Std->Engineering PPE_High->Engineering Weighing Weighing: Anti-Static Gun + Spatula Engineering->Weighing Solubilization Solubilization: Add Solvent to Solid (Not Solid to Solvent) Weighing->Solubilization Decon Decon: Wipe with MeOH then Soap/Water Solubilization->Decon Waste Disposal: Solid Hazardous Waste Decon->Waste

Caption: Decision logic for PPE selection based on solvent carrier risks and operational workflow.

Disposal & Emergency Response

Chemical Waste Management[2][3]
  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into Solid Hazardous Waste (Trace Organics) . Do not use general trash.

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.

  • Boron Specifics: While boron is a metalloid, organic boronic acids are typically incinerated with standard organic waste. Do not pour down the drain; boron compounds can be difficult for municipal water treatment to remove.

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Boronic acids are Lewis acids and can cause stinging/buffering effects in the eye.

  • Skin Contact:

    • Do not use solvent (acetone/ethanol) to wash skin; this drives the chemical deeper.

    • Wash with mild soap and copious water.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • PubChem. (2025). Compound Summary: Boronic Acids (General Hazard Class). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.